8-(Difluoromethoxy)-3-nitroquinolin-4-ol
Description
Properties
IUPAC Name |
8-(difluoromethoxy)-3-nitro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O4/c11-10(12)18-7-3-1-2-5-8(7)13-4-6(9(5)15)14(16)17/h1-4,10H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYPGUYDLSWUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)NC=C(C2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic Potential of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol: A Technical Guide for Drug Discovery
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2][3] This technical guide provides a prospective analysis of the therapeutic potential of a novel derivative, 8-(Difluoromethoxy)-3-nitroquinolin-4-ol. While specific data for this compound is not yet prevalent in the literature, this document extrapolates from the rich chemical and biological knowledge of its structural analogs to propose a comprehensive research and development framework. We will explore its plausible synthesis, hypothesize potential mechanisms of action, and detail a rigorous cascade of in vitro and in vivo evaluations to thoroughly characterize its bioactivity. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of next-generation therapeutics.
Introduction: The Quinoline Moiety and Rationale for Investigation
Quinoline and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its biological effects. The subject of this guide, 8-(Difluoromethoxy)-3-nitroquinolin-4-ol, incorporates several key pharmacophoric features that suggest significant therapeutic promise:
-
The Quinolin-4-ol Core: This structural motif is present in a variety of bioactive molecules and has been associated with cytotoxic activity against cancer cell lines.[4]
-
The 3-Nitro Group: The presence of a nitro group can significantly influence the electronic properties of the quinoline ring, often enhancing its biological activity. Nitroquinoline derivatives have been investigated for their anticancer and antimicrobial properties.[5][6]
-
The 8-Difluoromethoxy Group: The introduction of a difluoromethoxy substituent at the 8-position is a strategic modification. This group can improve metabolic stability and enhance cell membrane permeability, potentially leading to improved pharmacokinetic properties.
Given these structural attributes, we hypothesize that 8-(Difluoromethoxy)-3-nitroquinolin-4-ol is a compelling candidate for investigation as a novel therapeutic agent, particularly in the fields of oncology and infectious diseases.
Proposed Synthesis of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol
A plausible synthetic route for 8-(Difluoromethoxy)-3-nitroquinolin-4-ol can be conceptualized based on established quinoline synthesis methodologies. A potential multi-step synthesis is outlined below, commencing from the readily available 8-hydroxyquinoline.
Experimental Workflow: Proposed Synthesis
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. sciencescholar.us [sciencescholar.us]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Solubility Profile and Thermodynamic Solvation Assessment of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol
Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Executive Summary
The compound 8-(Difluoromethoxy)-3-nitroquinolin-4-ol (CAS: 2260931-98-2)[1] is a highly specialized, polyfunctional heterocyclic building block. Its unique structural topology—combining an electron-deficient nitroaromatic system, a tautomerically active quinolin-4-ol core, and a dynamic difluoromethoxy ether—presents significant challenges and opportunities in solvent selection. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, offering a predictive thermodynamic framework and a self-validating experimental protocol for high-throughput solubility screening.
Structural Drivers of Solvation Thermodynamics
To accurately predict the solubility of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol, one must deconstruct the molecule into its three primary physicochemical domains. The causality of its solubility behavior is not merely additive; it is highly synergistic.
The Quinolin-4-ol ⇌ Quinolone Tautomeric Switch
The quinolin-4-ol core is notorious for its complex tautomeric equilibrium. In the solid state and in non-polar solvents, the compound predominantly exists in the quinolin-4(1H)-one (keto) form [2]. This keto form facilitates the formation of highly stable, intermolecularly hydrogen-bonded dimers (NH···O=C)[3].
-
Solvation Consequence: The crystal lattice energy is exceptionally high. Non-polar solvents (e.g., hexane, toluene) lack the hydrogen-bond acceptor capacity required to disrupt these dimers, rendering the compound virtually insoluble in such media[4].
The 8-Difluoromethoxy (-OCF₂H) Conundrum
Unlike perfluorinated groups (-OCF₃) which strictly increase lipophilicity, the difluoromethoxy group acts as a "dynamic lipophilic hydrogen bond donor"[5]. As demonstrated in recent structure-activity relationship studies (), the polarized C-H bond of the -OCF₂H group can participate in weak hydrogen bonding[6]. Furthermore, the group can interconvert between highly lipophilic and polar conformations depending on the microenvironment[6][7].
-
Solvation Consequence: While it increases the overall LogP compared to a standard methoxy group, it provides a secondary interaction site for polar aprotic solvents, enhancing solubility in media like DMSO and DMF.
The 3-Nitro Group Effect
The strongly electron-withdrawing -NO₂ group at position 3 significantly increases the acidity of the adjacent 4-OH proton (or the N-H proton in the keto form).
-
Solvation Consequence: This acidic shift allows the compound to be readily deprotonated in alkaline aqueous media (pH > 8), drastically increasing its aqueous solubility via ion-dipole interactions. Conversely, in acidic media, the neutral, highly lipophilic core dominates, resulting in precipitation.
Predictive Solubility Matrix
Based on the thermodynamic interactions described above, the following table summarizes the predicted solubility profile across standard ICH solvent classes.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Strong H-bond acceptors disrupt the quinolone dimers; high dielectric constant solvates the polarizable nitro group. |
| Polar Protic | Methanol, Ethanol | Moderate (5-20 mg/mL) | Competitive H-bonding partially breaks the lattice, but the solvent's self-association limits solute capacity. |
| Halogenated | Dichloromethane, Chloroform | Low (1-5 mg/mL) | Favorable interactions with the lipophilic -OCF₂H group, but insufficient to fully overcome the core's H-bond network. |
| Non-Polar | Hexane, Heptane, Toluene | Very Low (<0.1 mg/mL) | Complete inability to disrupt the solid-state dimeric lattice[4]. |
| Aqueous (Acidic) | 0.1N HCl (pH 1.2) | Very Low (<0.1 mg/mL) | Compound remains fully protonated and neutral; hydrophobic domains dominate. |
| Aqueous (Basic) | Phosphate Buffer (pH 9.0) | High (>30 mg/mL) | Deprotonation of the quinolin-4-ol core generates a highly soluble anionic species. |
Experimental Methodology: Self-Validating Solubility Protocol
To empirically validate the solubility profile, a rigorous Shake-Flask method coupled with HPLC-DAD must be employed. This protocol is designed to eliminate false positives caused by sub-micron suspensions or polymorphic transitions.
Phase 1: Solid-State Verification
-
DSC/pXRD Analysis: Before solubility testing, analyze the bulk 8-(Difluoromethoxy)-3-nitroquinolin-4-ol powder using Differential Scanning Calorimetry (DSC) and powder X-Ray Diffraction (pXRD). Causality: Different polymorphs possess different lattice energies, directly altering apparent solubility. Establishing the baseline polymorph ensures reproducibility.
Phase 2: Equilibration (The Shake-Flask Method)
-
Solvent Dispensation: Add 10 mg of the compound to 1.0 mL of the target solvent in a 2 mL sealed glass vial.
-
Thermal Equilibration: Agitate the vials on a thermoshaker at 25.0 ± 0.1 °C at 800 RPM for 48 hours. Causality: 48 hours is strictly required to ensure the tautomeric equilibrium (keto ⇌ enol) and the solid-liquid thermodynamic equilibrium are fully established.
Phase 3: Phase Separation
-
Ultracentrifugation: Centrifuge the samples at 15,000 × g for 15 minutes at 25 °C. Causality: Standard filtration (e.g., 0.45 µm PTFE) can adsorb lipophilic fluorinated compounds, skewing results. Ultracentrifugation accurately separates the thermodynamic solution from undissolved micro-particulates.
Phase 4: Quantification & Validation
-
Dilution & HPLC-DAD: Extract the supernatant, dilute appropriately with the mobile phase, and inject into an HPLC system equipped with a Diode Array Detector (monitoring at 254 nm and 320 nm for the nitroquinoline chromophore).
-
Self-Validation Check: Analyze the residual solid pellet via pXRD. Causality: If the solvent induced a polymorphic shift or solvate formation during the 48-hour incubation, the equilibrium solubility applies to the new crystal form, not the original API. This step prevents critical formulation errors.
Thermodynamic Solvation Pathways
The following diagram maps the logical flow of solvation for 8-(Difluoromethoxy)-3-nitroquinolin-4-ol, highlighting the critical dependency on tautomerism and pH.
Thermodynamic solvation pathways and tautomeric dependencies of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol.
References
-
Sigma-Aldrich / CymitQuimica Catalog Data. 8-(difluoromethoxy)-3-nitroquinolin-4-ol (CAS: 2260931-98-2). Product Specifications and Molecular Weight Data.
-
Zafrani, Y., et al. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Journal of Medicinal Chemistry, 62(11).[Link]
-
Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2).[Link]
Sources
Modulating Quinoline Lipophilicity via the Difluoromethoxy Group: A Technical Guide for Medicinal Chemistry
Executive Summary
In small-molecule drug discovery, lipophilicity (expressed as LogP or LogD) dictates a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The quinoline scaffold is a privileged pharmacophore found in antimalarials, kinase inhibitors, and antivirals. However, its inherently flat, aromatic nature often drives excessive lipophilicity, leading to poor aqueous solubility and high plasma protein binding.
Fluorination is a classical strategy to modulate these properties. While the trifluoromethoxy (-OCF3) group is highly lipophilic, the difluoromethoxy (-OCHF2) group has emerged as a nuanced bioisostere. This guide explores the mechanistic role of the -OCHF2 group in tuning quinoline lipophilicity, supported by self-validating experimental protocols.
Mechanistic Insights: The -OCHF2 Group as an "Environmental Adaptor"
The -OCHF2 group is uniquely characterized by its dynamic conformational adaptability. Unlike the rigid, intrinsically lipophilic -OCF3 group, the -OCHF2 moiety possesses two critical rotatable bonds (C-O and O-CF2H).
Causality in Conformational Shift: In a non-polar lipid environment, the group rotates to expose its highly electronegative fluorine atoms, maximizing lipophilic interactions. Conversely, in an aqueous, polar environment, bond rotation exposes the polarized C-H bond. The strong electron-withdrawing effect of the adjacent oxygen and fluorine atoms renders this hydrogen acidic, allowing it to act as a lipophilic hydrogen-bond donor. This dynamic interconversion enables the -OCHF2 group to adjust to the polarity of the molecular environment, effectively lowering the overall lipophilicity penalty typically associated with polyfluorination.
Dynamic conformational adaptation of the -OCHF2 group based on environmental polarity.
Impact on Quinoline Scaffolds: A Case Study
When appended to a quinoline ring, the -OCHF2 group provides a "Goldilocks" effect—balancing metabolic stability with optimal LogD. Methoxy (-OCH3) quinolines are prone to rapid O-dealkylation by hepatic cytochrome P450 enzymes. Substituting -OCH3 with -OCF3 completely blocks this metabolic liability but drastically increases LogP, often leading to hERG toxicity and high non-specific binding. The -OCHF2 group blocks metabolism while maintaining a much lower LogP profile.
Case Study: AB-161 (HBV RNA Destabilizer) A prime example of this application is the discovery of AB-161, a tetracyclic quinoline-3-carboxylic acid derivative designed as an HBV RNA destabilizer. Researchers needed to achieve hepatoselectivity (high liver accumulation) while minimizing systemic plasma exposure to avoid peripheral neurotoxicity.
Causality in Design: Replacing a methoxy group with a difluoromethoxy group on the quinoline core resulted in a compound with balanced lipophilicity, high aqueous solubility, and low passive permeability. This specific physicochemical profile restricted the drug's systemic distribution and drove high liver-to-plasma ratios. In contrast, the trifluoromethoxy analog exhibited higher plasma exposure, negating the desired liver-centric profile.
Data Presentation: Substituent Effects on Lipophilicity
The table below synthesizes the quantitative impact of various oxygen-linked substituents on lipophilicity and metabolic stability, demonstrating why -OCHF2 is a superior choice for fine-tuning quinoline properties.
| Substituent | Hansch Parameter (π) | Typical ΔLogP (vs. -H) | Metabolic Stability (O-dealkylation) | H-Bonding Capability |
| -H | 0.00 | 0.00 | N/A | None |
| -OCH3 | -0.02 | -0.1 to +0.1 | Low (Highly susceptible) | Acceptor |
| -OCHF2 | 0.18 | +0.1 to +0.4 | High (Steric/electronic block) | Acceptor & Weak Donor |
| -OCF3 | 1.04 | +0.8 to +1.2 | Very High | Weak Acceptor |
Experimental Methodologies
Protocol 1: Synthesis of Difluoromethoxy Quinolines via In Situ Carbene Generation
To evaluate the lipophilicity of -OCHF2 quinolines, the target molecules must first be synthesized. Direct O-difluoromethylation of quinolinols is the preferred method to prevent the degradation of the sensitive -OCHF2 moiety during harsh ring-closing steps.
-
Solvation: Dissolve 1.0 equivalent of the quinolinol precursor in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration). Causality: DMF is a polar aprotic solvent that fully solvates the basic quinoline, ensuring homogeneous reactivity.
-
Deprotonation: Add 2.0 equivalents of anhydrous Potassium Carbonate (K2CO3). Stir at room temperature for 30 minutes. Causality: K2CO3 is a mild base that selectively deprotonates the hydroxyl group to form a nucleophilic phenoxide without interfering with the quinoline nitrogen.
-
Reagent Addition: Add 2.5 equivalents of Sodium Chlorodifluoroacetate (ClCF2COONa).
-
Carbene Generation & Alkylation: Heat the reaction mixture to 95°C for 5 hours. Causality: At this temperature, ClCF2COONa undergoes thermal decarboxylation to generate a difluorocarbene intermediate (:CF2) in situ. The nucleophilic phenoxide attacks the carbene, followed by protonation from the solvent/environment to yield the -OCHF2 ether. This avoids the use of highly toxic and ozone-depleting chlorodifluoromethane gas.
-
Isolation: Cool to room temperature, quench with distilled water, and extract three times with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and purify via silica gel flash chromatography.
Protocol 2: Determination of LogD7.4 via Shake-Flask LC-MS/MS
LogD at pH 7.4 is the most biologically relevant metric for quinolines, as the quinoline nitrogen (typical pKa ~4.9) may be partially ionized depending on the surrounding electronic environment. The shake-flask method remains the gold standard for self-validating lipophilicity measurements.
-
Solvent Saturation: Vigorously mix equal volumes of 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours. Allow the phases to separate. Causality: Mutual pre-saturation prevents volume shifts during the actual experiment, ensuring accurate concentration calculations.
-
Sample Preparation: Prepare a 10 mM stock solution of the synthesized -OCHF2 quinoline in DMSO.
-
Partitioning: In a glass vial, combine 500 µL of pre-saturated octanol, 500 µL of pre-saturated PBS, and 10 µL of the quinoline stock solution.
-
Equilibration: Mechanically shake the vial at 25°C for 60 minutes. Causality: 60 minutes ensures complete thermodynamic equilibrium of the solute between the lipid and aqueous phases.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes. Causality: Centrifugation breaks any microemulsions formed during shaking, yielding a sharp, distinct boundary between the octanol and aqueous layers.
-
Quantification: Carefully extract 50 µL from the octanol layer and 50 µL from the aqueous layer using separate syringes. Dilute both samples 1:100 in mobile phase (e.g., Acetonitrile/Water) and analyze via LC-MS/MS.
-
Calculation: Calculate LogD7.4 using the formula: Log10 (Peak Area_octanol / Peak Area_aqueous).
Step-by-step shake-flask LC-MS/MS workflow for determining LogD7.4 of quinoline derivatives.
References
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
- **Structure–Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2′,1′:2,3]imidazo[4,5-h]quinoline-3-carboxylic Acid (AB
Electronic Effects of the 3-Nitro Group on Quinolin-4-ol Reactivity: A Mechanistic and Synthetic Guide
Executive Summary
The quinoline scaffold is a privileged structure in drug discovery, serving as the backbone for numerous antimalarial, antibacterial, and antineoplastic agents. Among its derivatives, 3-nitroquinolin-4-ol (also known as 3-nitro-4-hydroxyquinoline) stands out as a critical synthetic intermediate, particularly in the development of imidazo[4,5-c]quinolines, which are potent Toll-like receptor 7 and 8 (TLR7/8) agonists 12. The reactivity of this molecule is fundamentally governed by the push-pull electronic relationship between the electron-donating 4-hydroxyl group and the strongly electron-withdrawing 3-nitro group. This guide explores the mechanistic causality behind its reactivity and provides self-validating experimental workflows for its utilization.
Mechanistic Causality: The Push-Pull Electronic Paradigm
Regioselectivity in Electrophilic Aromatic Substitution (EAS)
The initial functionalization of quinolin-4-ol relies on the activating nature of the hydroxyl group at the C-4 position. Through resonance, the oxygen lone pair donates electron density into the quinoline ring, specifically increasing the nucleophilicity of the ortho (C-3) and para positions. Because the para position is blocked by the fused benzene ring, electrophilic aromatic substitution—such as nitration—is directed predominantly to the C-3 position 3. However, the electron-deficient nature of the quinoline system, compounded by the deactivating effect of the newly installed nitro group, means that further electrophilic substitution requires highly vigorous conditions and typically occurs at the C-5 or C-8 positions 3.
Hyper-Electrophilicity at C-4: The SNAr Advantage
Once installed, the 3-nitro group exerts a profound electron-withdrawing effect (both inductive, -I, and resonance, -M) on the adjacent C-4 position. When the 4-hydroxyl group is converted to a superior leaving group (e.g., a chloride), the C-4 position exhibits exceptional reactivity toward Nucleophilic Aromatic Substitution (SNAr) [[3]]().
During nucleophilic attack by primary or secondary amines, a Meisenheimer complex intermediate is formed. The activation energy for this intermediate is drastically lowered because the resultant negative charge is dual-stabilized:
-
By the electronegative nitrogen atom of the quinoline ring.
-
By the strongly electron-withdrawing 3-nitro group, which acts as an electron sink 3.
Logical flow of SNAr at C-4 stabilized by the 3-nitro group and quinoline nitrogen.
Self-Validating Experimental Workflows
To harness the reactivity of 3-nitroquinolin-4-ol, researchers utilize a specific sequence of transformations. The following protocols are designed as self-validating systems, ensuring that each step provides measurable analytical feedback before proceeding.
Protocol I: Regioselective Nitration of Quinolin-4-ol
Objective: Synthesize 3-nitroquinolin-4-ol while preventing over-nitration or C-6 substitution.
-
Solubilization: Dissolve quinolin-4-ol in propionic acid. Causality: Propionic acid is a moderately polar, high-boiling solvent that completely solubilizes the starting material without participating in the electrophilic nitration 4.
-
Nitration: Add 70% HNO₃ dropwise. Maintain the internal temperature strictly between 5°C and 125°C depending on the desired kinetic control. Causality: Lower temperatures favor strict C-3 regioselectivity by preventing the thermodynamic activation required for competing nitration at the C-6 position 3.
-
Isolation: Quench the reaction in ice water and filter the resulting precipitate.
-
System Validation: Perform ¹H NMR (DMSO-d₆). The appearance of a sharp singlet at ~9.0 ppm confirms the isolated C-2 proton, while the absence of a C-3 proton peak validates regioselective nitration.
Protocol II: Chlorination via Vilsmeier-Haack-Type Activation
Objective: Convert the poor hydroxyl leaving group into a highly reactive chloride, yielding 4-chloro-3-nitroquinoline.
-
Activation: Suspend 3-nitroquinolin-4-ol (1 eq) in N,N-dimethylformamide (DMF) and add phosphoryl chloride (POCl₃, 2 eq) dropwise, maintaining the temperature at 32°C 1. Causality: DMF acts catalytically to form a Vilsmeier-Haack intermediate with POCl₃, drastically increasing the electrophilicity of the chlorinating species.
-
Thermal Driving: Heat the mixture to 50°C for 1 hour 1. Causality: The electron-withdrawing 3-nitro group strengthens the C-O bond character via resonance, necessitating elevated thermal energy to drive the substitution to completion.
-
System Validation: IR spectroscopy will show the complete disappearance of the broad -OH stretch (~3200 cm⁻¹).
Protocol III: Nucleophilic Aromatic Substitution (SNAr) with Amines
Objective: Exploit the hyper-electrophilic C-4 position to install diverse amine substituents.
-
Coupling: Dissolve 4-chloro-3-nitroquinoline in CH₂Cl₂ and add the desired primary amine (e.g., isobutylamine or 3,4,5-trimethoxybenzylamine) 41.
-
Acid Scavenging: Add Triethylamine (Et₃N, 1.5 eq). Causality: The SNAr reaction generates HCl as a byproduct. Et₃N acts as a non-nucleophilic base to scavenge this acid, preventing the protonation and subsequent deactivation of the nucleophilic primary amine 4.
-
System Validation: Monitor via TLC. The highly polar amine product will have a significantly lower Rf value than the starting chloro-quinoline. ¹H NMR will show an upfield shift of the C-2 proton due to the electron-donating nature of the newly installed amine.
Step-by-step synthetic workflow from quinolin-4-ol to imidazo[4,5-c]quinoline scaffolds.
Quantitative Data Summaries
The table below summarizes the expected yields and the underlying electronic causality for key transformations involving the 3-nitro group.
| Compound Synthesized | Starting Material | Reagents | Yield (%) | Key Causality / Electronic Driver | Reference |
| 3-Nitroquinolin-4-ol | Quinolin-4-ol | 70% HNO₃, Propionic acid | ~50% | 4-OH strongly activates C-3 via resonance, directing electrophilic attack. | 3 |
| 4-Chloro-3-nitroquinoline | 3-Nitroquinolin-4-ol | POCl₃, DMF | 86% | 3-NO₂ strengthens C-O bond; requires thermal driving (50°C) for cleavage. | 1 |
| 4-Isobutylamino-3-nitroquinoline | 4-Chloro-3-nitroquinoline | Isobutylamine, Et₃N | 85% | 3-NO₂ acts as an electron sink, stabilizing the Meisenheimer complex. | 1 |
| 3-Nitro-N-(3,4,5-trimethoxybenzyl)quinolin-4-amine | 4-Chloro-3-nitroquinoline | 3,4,5-Trimethoxybenzylamine, Et₃N | 84% | Extreme C-4 electrophilicity allows coupling of bulky nucleophiles. | 4 |
References
-
"Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity" , PMC - National Institutes of Health. URL: [Link]
-
"Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines" , PMC - National Institutes of Health. URL: [Link]
-
"Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist" , ChemRxiv. URL:[Link]
Sources
- 1. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Buy 3-Nitroquinolin-4-ol | 50332-66-6 [smolecule.com]
- 4. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Literature Review and Technical Guide: 8-Substituted 3-Nitroquinoline Derivatives in Drug Discovery
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, offering a versatile foundation for the development of novel therapeutics. Among its derivatives, 8-substituted 3-nitroquinolines have emerged as highly potent molecules with profound anticancer, antimicrobial, and antiviral properties. This technical guide synthesizes current literature to provide an in-depth analysis of their structural rationale, synthetic methodologies, and mechanisms of action. Designed for researchers and drug development professionals, this whitepaper bridges the gap between theoretical chemistry and applied biological validation, offering self-validating protocols for immediate laboratory implementation.
Structural Rationale & Electronic Properties
The unique pharmacological profile of 8-substituted 3-nitroquinolines is dictated by a highly specific "push-pull" electronic system.
-
The 8-Position (Electron Donor): Substitutions at the C-8 position—most commonly hydroxyl (-OH), amino (-NH
), or methoxy (-OCH ) groups—act as strong electron donors. Crucially, heteroatoms at the 8-position enable bidentate metal chelation (coordinating with the quinoline nitrogen), which is vital for interacting with metalloenzymes and disrupting cellular homeostasis[1]. -
The 3-Position (Electron Acceptor): The nitro group (-NO
) at the C-3 position is a powerful electron-withdrawing group (EWG).
Causality in Design: The combination of an 8-donor and a 3-nitro acceptor lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinoline core. This increased electrophilicity enhances the molecule's ability to undergo redox cycling (generating reactive oxygen species) and facilitates deep binding into the ATP pockets of overexpressed kinases, such as the Epidermal Growth Factor Receptor (EGFR)[2].
Synthetic Methodologies: Overcoming Regioselectivity Challenges
Synthesizing 3-nitroquinolines with sensitive 8-substitutions presents a significant chemical challenge. Traditional nitration utilizing harsh nitric/sulfuric acid mixtures often leads to the destructive oxidation of the 8-amino or 8-hydroxy groups, or results in non-selective poly-nitration.
To bypass these limitations, modern synthesis relies on transition-metal-catalyzed remote C-H activation.
Protocol 1: Copper-Catalyzed C-H Nitration of 8-Aminoquinolines
This protocol utilizes sodium nitrite as a mild nitro source, leveraging copper catalysis to direct nitration selectively while preserving the 8-amino moiety[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, add the 8-aminoquinoline derivative (0.2 mmol), Cu(OAc)
catalyst (10 mol%), and NaNO (0.4 mmol) as the nitro source. -
Solvent & Additives: Dissolve the mixture in 2.0 mL of a suitable polar aprotic solvent (e.g., DMF or DMSO). Add an oxidant (such as molecular oxygen or a mild peroxide) to facilitate the Cu(I)/Cu(II) catalytic cycle.
-
Reaction: Seal the tube and stir the mixture at 80°C for 12–24 hours. Causality: The elevated temperature provides the activation energy for C-H bond cleavage, while the copper coordinates with the 8-amino group to direct the nitration regioselectively.
-
Quenching & Extraction: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (3 × 10 mL) to remove DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na
SO , concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane/EtOAc) to yield the pure 3-nitroquinoline derivative.
Mechanisms of Action & Biological Efficacy
The biological activity of 8-substituted 3-nitroquinolines is primarily driven by two parallel pathways: kinase inhibition and oxidative stress induction.
-
EGFR and PI3K/Akt/mTOR Inhibition: 3-nitroquinoline derivatives have been identified as potent inhibitors of EGFR-overexpressing tumor cell lines (such as A431 and MDA-MB-468)[2]. Downstream, these compounds disrupt the PI3K/Akt/mTOR signaling pathway, which is critical for tumor cell proliferation, angiogenesis, and resistance to apoptosis[4].
-
ROS Generation and Mitochondrial Apoptosis: Recent studies demonstrate that halogenated and 8-substituted quinolines induce severe intracellular oxidative stress. By generating reactive oxygen species (ROS), these compounds trigger mitochondrial membrane depolarization, leading to the release of cytochrome c and subsequent apoptotic cell death in breast cancer models (MCF-7 and MDA-MB-231)[5].
Fig 1. Mechanistic pathways of 8-substituted 3-nitroquinolines in cancer cells.
Quantitative Data Presentation
The following table summarizes the quantitative biological efficacy of various substituted quinolines across different targets and assays.
Table 1: Summary of Biological Activities of Substituted Quinolines
| Compound Class | Target / Pathway | Primary Cell Lines/Models | Observed Efficacy / IC | Reference |
| 3-Nitroquinolines | EGFR Kinase | A431, MDA-MB-468 | Low micromolar to nanomolar | [2] |
| 8-Hydroxyquinolines | ROS / Mitochondria | MCF-7, MDA-MB-231 | High cytotoxicity, low IC | [5] |
| 8-Hydroxyquinolines | Photosynthetic ET | Spinacia oleracea | Comparable to standard herbicides | [1] |
| 3-Nitroquinolines | PI3K/Akt/mTOR | Multiple Tumors | Significant tumor growth retardation | [4] |
Self-Validating Experimental Protocols
To ensure high-fidelity data during drug screening, researchers must employ a self-validating loop of assays. If a compound shows cytotoxicity, one must prove how the cell is dying (apoptosis vs. necrosis) and why (e.g., ROS generation).
Fig 2. Self-validating experimental workflow for quinoline derivative drug discovery.
Protocol 2: Mechanistic Validation of Apoptosis and ROS Generation
This protocol outlines the sequential validation of cytotoxicity, ROS generation, and mitochondrial collapse[5].
Step-by-Step Methodology:
-
Primary Cytotoxicity (ATP Viability Assay):
-
Seed MCF-7 or MDA-MB-231 cells in a 96-well plate (5,000 cells/well) and incubate for 24h.
-
Treat with the 3-nitroquinoline derivative at varying concentrations (0.1 - 100 µM) for 48h.
-
Add ATP-monitoring luminescence reagent. Causality: Measuring ATP directly correlates to the number of metabolically active cells, providing a highly sensitive IC
value without the metabolic artifacts common in MTT assays.
-
-
Upstream Mechanism (ROS Generation via H2DCF-DA):
-
Seed cells in a black 96-well plate. Treat with the IC
concentration of the compound for 12h. -
Wash with PBS and incubate with 10 µM H2DCF-DA for 30 minutes in the dark.
-
Causality: H2DCF-DA is non-fluorescent until oxidized by intracellular ROS into highly fluorescent DCF. Measure fluorescence (Ex: 485 nm, Em: 535 nm) to quantify oxidative stress.
-
-
Downstream Effect (Mitochondrial Depolarization via DiOC6(3)):
-
Following compound treatment, stain cells with 40 nM DiOC6(3) dye for 20 minutes at 37°C.
-
Causality: DiOC6(3) accumulates in healthy, polarized mitochondria. A drop in fluorescence (measured via flow cytometry) validates that the generated ROS has successfully breached the mitochondrial membrane, committing the cell to apoptosis.
-
Future Perspectives
The intersection of 8-substituted and 3-nitroquinoline chemistries provides a fertile ground for next-generation therapeutics. Future optimization should focus on tuning the lipophilicity of the 8-substituent to enhance blood-brain barrier penetration for glioblastoma applications, while utilizing the 3-nitro group as a bio-reducible trigger for hypoxia-targeted prodrugs in solid tumors.
References
- Title: Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents Source: PubMed / Cell Biochemistry and Biophysics URL
- Title: Discovering novel 3-nitroquinolines as a new class of anticancer agents Source: AME Groups URL
- Title: Copper-catalyzed rapid C-H nitration of 8-aminoquinolines by using sodium nitrite as the nitro source under mild conditions Source: ResearchGate URL
- Title: Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines Source: MDPI URL
- Title: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline Source: Atlantis Press URL
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- 5. Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioavailability Predictions and ADME Profiling for 8-(Difluoromethoxy)-3-nitroquinolin-4-ol
Executive Summary
The compound 8-(Difluoromethoxy)-3-nitroquinolin-4-ol (CAS: 2260931-98-2) represents a highly specialized heterocyclic scaffold with significant potential in medicinal chemistry. Evaluating its oral bioavailability requires a deep understanding of its structural motifs. This technical guide provides a predictive pharmacokinetic analysis and outlines self-validating experimental workflows to empirically determine its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Structural Causality and Pharmacokinetic Predictions
The bioavailability of a molecule is fundamentally dictated by its functional groups. For 8-(Difluoromethoxy)-3-nitroquinolin-4-ol, three core structural features drive its pharmacokinetic behavior:
-
The 8-Difluoromethoxy (-OCF₂H) Group: The incorporation of a difluoromethoxy group is a strategic design choice used to enhance metabolic stability and fine-tune lipophilicity[1]. Unlike a standard methoxy group, which is a notorious metabolic hotspot prone to rapid cytochrome P450 (CYP)-mediated O-demethylation, the strong carbon-fluorine bonds of the -OCF₂H moiety resist enzymatic cleavage[2]. Furthermore, this group acts as a lipophilic hydrogen bond donor, significantly improving membrane permeability while maintaining a low unbound clearance rate[3].
-
The 3-Nitro (-NO₂) Group: While the nitro group provides strong electron-withdrawing properties that stabilize the quinolone tautomer, it introduces a distinct metabolic liability. Nitroaromatics are highly susceptible to reduction by nitroreductases (present both in the liver and the gut microbiome), which can convert the nitro group into an amine (e.g., 3-aminoquinolin-4-ol)[4]. This pathway often leads to rapid systemic clearance or the generation of reactive, potentially toxic intermediates.
-
The Quinolin-4-ol Core: Quinolone and quinoline derivatives generally exhibit favorable physicochemical properties, including high kinetic solubility and excellent passive permeability across eukaryotic cell membranes[5].
Table 1: Predicted Physicochemical & ADME Profile
| Parameter | Predicted Value | Mechanistic Rationale |
| Molecular Weight | 256.17 g/mol | Optimal for oral absorption; well within Lipinski's Rule of 5. |
| cLogP | 2.5 – 3.2 | Lipophilicity is heavily enhanced by the -OCF₂H moiety. |
| Topological Polar Surface Area | ~85 Ų | Balances aqueous solubility with intestinal membrane permeability. |
| Caco-2 Permeability ( | >10 × 10⁻⁶ cm/s | High passive transcellular diffusion expected due to logP tuning. |
| Hepatic | Low | Strong C-F bonds at the C8 position resist O-demethylation. |
| Hepatic | Moderate to High | The C3 -NO₂ group presents a severe liability for rapid reduction. |
Self-Validating Experimental Workflows
To transition from in silico predictions to empirical reality, we must employ assays that isolate the variables of absorption and first-pass metabolism. The following protocols are designed as self-validating systems, ensuring that every data point is internally controlled.
Protocol 1: Bidirectional Caco-2 Permeability Assay
Causality: The -OCF₂H group drives high passive permeability, but highly lipophilic compounds are frequently substrates for P-glycoprotein (P-gp) efflux transporters. This assay determines the apparent permeability (
Step-by-Step Methodology:
-
Cell Culture & Monolayer Validation: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to ensure the formation of a polarized epithelial monolayer. Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm², confirming tight junction integrity.
-
Dosing Solution Preparation: Prepare a 10 µM solution of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol in HBSS buffer (pH 7.4) containing a maximum of 1% DMSO to prevent solvent-induced cytotoxicity.
-
Transport Initiation: For Apical-to-Basolateral (A-B) assessment, add the dosing solution to the apical chamber. For Basolateral-to-Apical (B-A) assessment, add to the basolateral chamber.
-
Incubation & Sampling: Incubate at 37°C in a 5% CO₂ atmosphere. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.
-
Internal Control Spiking: Self-Validation Step: Run parallel wells with Propranolol (high transcellular permeability control) and Atenolol (low paracellular permeability control). If Atenolol
exceeds cm/s, the monolayer is compromised, and the assay must be rejected. -
Quantification: Analyze all samples via LC-MS/MS. Calculate
and the Efflux Ratio (ER = / ). An ER > 2 indicates active P-gp efflux.
Protocol 2: Mechanistic Microsomal Stability Assay
Causality: Standard aerobic microsomal assays primarily measure CYP450 activity. Because the -OCF₂H group evades CYP oxidation, a standard assay might falsely predict high metabolic stability. We must introduce an anaerobic arm to evaluate the -NO₂ reduction liability.
Step-by-Step Methodology:
-
Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) and dilute to a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Pathway Segregation (The Dual-Arm Approach):
-
Arm A (Aerobic/CYP Focus): Equilibrate with ambient oxygen. Add NADPH (1 mM final) to activate CYP enzymes.
-
Arm B (Anaerobic/Reductase Focus): Purge the buffer with nitrogen gas. Add NADPH and incubate in an anaerobic chamber to isolate nitroreductase activity.
-
-
Reaction Initiation: Spike 8-(Difluoromethoxy)-3-nitroquinolin-4-ol to a final concentration of 1 µM in both arms.
-
Kinetic Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.
-
Control Validation: Self-Validation Step: Run Verapamil in Arm A as a rapid-clearance positive control. If Verapamil is not degraded by >70% at 60 minutes, the HLM batch is enzymatically dead.
-
Analysis: Centrifuge at 15,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS, tracking the depletion of the parent compound and scanning for the mass shift corresponding to the 3-amino metabolite. Calculate intrinsic clearance (
).
Mechanistic Visualizations
Workflow for evaluating the bioavailability profile of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol.
Predicted metabolic pathways highlighting CYP450 evasion and nitroreductase susceptibility.
Conclusion & Go/No-Go Criteria
The bioavailability of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol represents a tug-of-war between excellent absorption and potential first-pass metabolism. The difluoromethoxy group successfully optimizes lipophilicity and blocks traditional CYP-mediated demethylation. However, the 3-nitro group acts as an Achilles' heel due to its susceptibility to nitroreduction.
Go/No-Go Decision: If the anaerobic microsomal assay (Protocol 2) reveals a
References
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Title: The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry | Source: BenchChem | URL: 1
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Source: NIH / PMC | URL: 2
-
Title: Inhibition of DNA replicon initiation by 4-nitroquinoline 1-oxide, adriamycin, and ethyleneimine | Source: NIH / PubMed | URL: 4
-
Title: An in vitro ADME and in vivo Pharmacokinetic Study of Novel TB-Active Decoquinate Derivatives | Source: ResearchGate | URL: 5
-
Title: Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid | Source: ACS Publications | URL: 3
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- 5. researchgate.net [researchgate.net]
Tautomeric Equilibrium of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol: A Deep Dive into the Quinolone vs. Hydroxyquinoline Forms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with its biological activity often intricately linked to the subtle interplay of its tautomeric forms. This technical guide provides a comprehensive examination of the tautomeric equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol. We will dissect the influence of the electron-withdrawing nitro group and the difluoromethoxy substituent on this equilibrium. This guide will further detail the experimental and computational methodologies for characterizing these tautomers, offering field-proven insights into the causality behind experimental choices. The ultimate goal is to provide a self-validating framework for understanding and predicting the predominant tautomeric form, a critical consideration in drug design and development.
Introduction: The Dynamic Nature of Quinolone Tautomerism
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules.[1] In the realm of heterocyclic compounds, the 4-hydroxyquinoline/quinolin-4(1H)-one system presents a classic case of keto-enol tautomerism.[1][2] The position of this equilibrium is not static; it is governed by a delicate balance of factors including the electronic nature of substituents on the quinoline ring, solvent polarity, temperature, and pH.[1][3]
The biological significance of this tautomeric balance cannot be overstated. For instance, the keto form of 4-quinolone derivatives is the biologically active tautomer responsible for the antibacterial activity of this important class of antibiotics, targeting DNA gyrase and topoisomerase IV.[1] Therefore, a thorough understanding and ability to predict the predominant tautomer of a novel quinoline derivative is paramount for rational drug design.
This guide focuses on the specific case of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol, a molecule adorned with two influential substituents. The 3-nitro group, a potent electron-withdrawing group, and the 8-difluoromethoxy group, with its own distinct electronic properties, are expected to significantly impact the tautomeric landscape.
Structural Elucidation: Deciphering the Tautomeric Forms
The two primary tautomers of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol are the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form.
Caption: Tautomeric equilibrium of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol.
Generally, for 4-hydroxyquinolines, the keto form is favored in both solid and solution states.[2] This preference is largely attributed to the greater thermodynamic stability of the cyclic amide group in the keto tautomer compared to the iminol group in the enol form.[3]
The Influence of Substituents
The electronic character of substituents on the quinoline ring plays a crucial role in modulating the tautomeric equilibrium.[3]
-
3-Nitro Group: As a strong electron-withdrawing group, the nitro group at the 3-position is expected to significantly influence the electron density of the heterocyclic ring. This can impact the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby shifting the equilibrium.[3] The presence of a nitro group has been noted to affect the electronic properties of the quinoline system.[4]
-
8-Difluoromethoxy Group: The difluoromethoxy group at the 8-position introduces both inductive and resonance effects that can alter the electronic landscape of the benzene ring portion of the molecule. The fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect.
Based on the general observation that the quinolone form is more stable for most 4-hydroxyquinoline derivatives, it is highly probable that the keto tautomer of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol will be the predominant species. The combined electron-withdrawing nature of both the nitro and difluoromethoxy groups is likely to further stabilize the keto form.
Experimental and Computational Characterization
A multi-faceted approach combining spectroscopic techniques and computational modeling is essential for the definitive characterization of the tautomeric equilibrium.[5]
Caption: A generalized workflow for the analysis of quinolone tautomerism.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for distinguishing between the keto and enol forms.[1][6]
-
¹H NMR: The enol form would typically show a signal for the hydroxyl proton (-OH), while the keto form will exhibit a signal for the N-H proton.[1] The chemical shifts of the protons on the quinoline ring will also differ between the two tautomers.
-
¹³C NMR: A key indicator is the chemical shift of the C4 carbon. In the keto form, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically > 170 ppm).[5][7] In contrast, the C4 carbon in the enol form, being part of an aromatic ring and bonded to a hydroxyl group, will have a chemical shift more typical of an aromatic carbon.
| Spectroscopic Data for Tautomer Identification | |
| Technique | Keto Form (Quinolone) |
| ¹H NMR | Presence of an N-H proton signal. |
| ¹³C NMR | Downfield chemical shift for C4 (carbonyl) > 170 ppm.[5][7] |
| IR Spectroscopy | Strong C=O stretching vibration around 1620-1680 cm⁻¹.[1] |
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present. The keto form is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1620-1680 cm⁻¹.[1] The enol form, on the other hand, would show a characteristic broad O-H stretching band.
UV-Vis Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, will differ for the two tautomers due to the differences in their chromophoric systems.[8][9] By comparing the experimental spectrum with those of "locked" N-methyl (keto) and O-methyl (enol) analogs, the predominant tautomer can be identified.
Computational Chemistry
Density Functional Theory (DFT) calculations are widely employed to predict the relative stabilities of tautomers in the gas phase and in different solvents.[1][10] By calculating the Gibbs free energy of each tautomer, the equilibrium constant (K_T = [enol]/[keto]) can be estimated, providing theoretical insight into the predominant form.[1][11]
Experimental Protocols
Synthesis of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol
NMR Spectroscopy for Tautomeric Analysis
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL.[1] The choice of solvent is critical as it can influence the tautomeric equilibrium.[14]
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1] Ensure the instrument is properly shimmed to obtain optimal resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature. For quantitative analysis, ensure a sufficient relaxation delay between scans to allow for full relaxation of all nuclei.[15]
-
Data Analysis: Integrate the signals corresponding to the distinct protons of each tautomer to determine their relative populations. The equilibrium constant, K_T, can then be calculated.[16]
UV-Vis Spectroscopic Analysis
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol, ethanol, acetonitrile).[17] Perform serial dilutions to obtain solutions with absorbance values in the optimal range (0.1-1.0).
-
Instrumentation and Data Acquisition: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer over a suitable wavelength range (e.g., 200-800 nm).[17] Use a cuvette containing the pure solvent as a reference.
-
Data Analysis: Analyze the absorption maxima and compare them to known spectra of 4-hydroxyquinoline and 4-quinolone derivatives to infer the predominant tautomeric form.
Conclusion
The tautomerism of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol is a critical determinant of its physicochemical and biological properties. Based on established principles of quinolone tautomerism, the quinolin-4(1H)-one (keto) form is predicted to be the predominant species, a preference likely enhanced by the electron-withdrawing nature of the 3-nitro and 8-difluoromethoxy substituents. A comprehensive characterization of this equilibrium requires a synergistic approach, combining the empirical evidence from NMR and IR spectroscopy with the theoretical insights from computational modeling. The methodologies and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to confidently elucidate the tautomeric landscape of this and other novel quinoline derivatives, a crucial step in the journey of drug discovery.
References
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- An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Deriv
- (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon - ResearchGate. (2025, December 6).
- Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed. (2015, December 18). PubMed.
- Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone - Benchchem. (n.d.). BenchChem.
- Apparent Ionization Exponents of 4-Hydroxyquinoline, 4-Methoxyquinoline and N-Methyl-4-quinolone; Evaluation of Lactam—Lactim Tautomerism 1 - ACS Publications - American Chemical Society. (n.d.).
- An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline - Benchchem. (n.d.). BenchChem.
- On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules | Request PDF - ResearchGate. (2026, February 24).
- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC. (n.d.).
- Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed. (n.d.). PubMed.
- Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity | The Journal of Organic Chemistry - ACS Publications - ACS.org. (2015, November 9).
- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. (2014, December 31).
- Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON) | Journal of Agricultural and Food Chemistry - ACS Publications. (2022, February 16).
- The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. (2016, June 21). Journal of Organic and Pharmaceutical Chemistry.
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- How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Wavefunction, Inc..
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- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. (2023, March 15). Royal Society of Chemistry.
- An Efficient and Alternative method for Synthesis of Nitroxoline - Asian Journal of Research in Chemistry. (2019, February 18). Asian Journal of Research in Chemistry.
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- Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide - Benchchem. (n.d.). BenchChem.
- New insights into bioactive Ga( iii ) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00087D. (2025, March 3). Royal Society of Chemistry.
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- 8-(Morpholin-4-yl)-5-nitroquinoline derivatives synthesis - Benchchem. (n.d.). BenchChem.
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Acid-base properties of hydroxyquinolines in aqueous solution - . (2022, September 14). University of Catania.
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- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC. (2020, November 20).
- Quantum-Chemical Search for Keto Tautomers of Azulenols in Vacuo and Aqueous Solution. (2021, March 18). MDPI.
- UV-VIS spectral data of guanidine, 8-hydroxyquinoline, and - ResearchGate. (n.d.).
- Quantifying Enol's Tautomerization Rate Using NMR Spectroscopy. (2026, March 6). Walsh Medical Media.
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- Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR - ThermoFisher. (n.d.). Thermo Fisher Scientific.
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Methodological & Application
Step-by-step preparation of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol
An In-Depth Technical Guide to the Synthesis of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol, a valuable heterocyclic building block for drug discovery and medicinal chemistry. Quinolinone scaffolds are central to numerous pharmacologically active agents, and the incorporation of a difluoromethoxy group can significantly enhance metabolic stability and lipophilicity, key parameters in drug design.[1] This document outlines a robust two-step synthetic sequence commencing with the cyclization of a substituted aniline to form the core quinolin-4-ol ring system, followed by a regioselective nitration. The causality behind experimental choices, safety considerations, and detailed analytical characterization are explained to ensure reproducibility and scientific integrity.
Introduction
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of many therapeutic agents with a wide range of biological activities, including antimicrobial and anticancer effects.[2][3] Modifications to the quinoline ring system are a cornerstone of drug development, aiming to optimize potency, selectivity, and pharmacokinetic profiles. The introduction of fluorine-containing substituents, such as the difluoromethoxy (–OCF₂) group, is a well-established strategy to modulate these properties. The high electronegativity and metabolic stability of the C-F bond often lead to improved drug candidates.[1]
The target molecule, 8-(Difluoromethoxy)-3-nitroquinolin-4-ol, combines these key features. The 4-quinolone structure is a known pharmacophore, while the 8-difluoromethoxy group enhances drug-like properties. The 3-nitro group serves as a versatile chemical handle, enabling further functionalization through reduction to an amine or other nucleophilic substitution reactions. This guide details a logical and reliable synthetic pathway to access this important intermediate.
Overall Synthetic Pathway
The synthesis is designed as a two-step process. The first step involves the construction of the quinolin-4-ol core via a Gould-Jacobs type reaction, starting from 2-(difluoromethoxy)aniline. This intermediate is then subjected to electrophilic nitration, where the 4-hydroxyl group directs the incoming nitronium ion to the C-3 position.
Caption: Overall two-step synthesis of the target compound.
Part 1: Synthesis of 8-(Difluoromethoxy)quinolin-4-ol
This initial step constructs the core heterocyclic system. The Gould-Jacobs reaction provides a reliable method for synthesizing 4-hydroxyquinolines from anilines and malonic acid derivatives. The reaction proceeds through three key stages: initial condensation to form an enamine adduct, thermal cyclization to build the pyridine ring, and finally, saponification and decarboxylation to yield the desired quinolin-4-ol.
Experimental Protocol
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-(Difluoromethoxy)aniline | 159.13 | 10.0 g | 62.8 |
| Diethyl 2-(ethoxymethylene)malonate | 216.23 | 14.3 g | 66.0 (1.05 eq) |
| Dowtherm A | - | 150 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | 10.0 g | 250 |
| Hydrochloric Acid (HCl), conc. | 36.46 | As needed | - |
| Ethanol, Water | - | As needed | - |
Step-by-Step Procedure:
-
Condensation: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-(difluoromethoxy)aniline (10.0 g, 62.8 mmol) and diethyl 2-(ethoxymethylene)malonate (14.3 g, 66.0 mmol). Heat the mixture at 120-130 °C for 2 hours. The reaction is typically performed neat and the ethanol byproduct is allowed to distill off.
-
Causality Note: This step forms the key vinylogous amide intermediate. Using a slight excess of the malonate derivative ensures complete consumption of the starting aniline.
-
-
Thermal Cyclization: Carefully add the hot reaction mixture from the previous step to a separate flask containing 150 mL of pre-heated Dowtherm A (or another high-boiling solvent) at 240-250 °C. Maintain this temperature for 30 minutes.
-
Causality Note: High temperature is required to overcome the activation energy for the 6-π electrocyclization reaction that forms the pyridine ring of the quinoline system.
-
Safety: This step must be performed in a well-ventilated fume hood. High-temperature reactions require careful monitoring.
-
-
Saponification: Cool the reaction mixture to below 100 °C and carefully pour it into a beaker containing a solution of sodium hydroxide (10.0 g) in 200 mL of water with vigorous stirring. Heat the resulting mixture to reflux for 1 hour to saponify the ethyl ester.
-
Decarboxylation and Precipitation: Cool the mixture in an ice bath. Acidify the solution to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. The decarboxylation of the resulting carboxylic acid and precipitation of the product will occur.
-
Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to yield 8-(Difluoromethoxy)quinolin-4-ol.
Part 2: Nitration of 8-(Difluoromethoxy)quinolin-4-ol
This second step introduces the nitro group at the C-3 position via an electrophilic aromatic substitution reaction. The 4-hydroxy group is an activating, ortho-, para-directing group. However, in the quinoline system, it strongly activates the C-3 position for electrophilic attack. Careful temperature control is critical to ensure regioselectivity and prevent the formation of dinitro or oxidation byproducts.[4][5]
Experimental Protocol
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 8-(Difluoromethoxy)quinolin-4-ol | 211.16 | 5.0 g | 23.7 |
| Sulfuric Acid (H₂SO₄), conc. | 98.08 | 25 mL | - |
| Nitric Acid (HNO₃), 70% | 63.01 | 1.8 mL | ~28.4 (1.2 eq) |
| Crushed Ice / Deionized Water | - | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (25 mL). Cool the flask in an ice-salt bath to 0 °C.
-
Substrate Dissolution: Slowly and portion-wise, add 8-(Difluoromethoxy)quinolin-4-ol (5.0 g, 23.7 mmol) to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C. Stir until all the solid has dissolved completely.
-
Nitration: Add the nitric acid (1.8 mL) to the dropping funnel. Add the nitric acid dropwise to the stirred solution over 30-45 minutes.
-
Causality Note: Maintaining a low temperature (0-5 °C) is crucial. This controls the rate of reaction, minimizing the formation of unwanted side-products and ensuring the selective formation of the 3-nitro isomer.
-
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. This will quench the reaction and precipitate the product.
-
Safety: Quenching strong acid mixtures is highly exothermic. Perform this step slowly and with caution in a fume hood.
-
-
Purification: Collect the yellow precipitate by vacuum filtration. Wash the solid extensively with cold deionized water until the washings are neutral (check with pH paper). Dry the solid under vacuum at 50 °C to yield the final product, 8-(Difluoromethoxy)-3-nitroquinolin-4-ol.
Experimental Workflow Visualization
Caption: Step-by-step laboratory workflow diagram.
Expected Results and Characterization
| Compound | Appearance | Yield | Purity (Expected) |
| 8-(Difluoromethoxy)quinolin-4-ol | Off-white to pale tan solid | 65-75% | >95% |
| 8-(Difluoromethoxy)-3-nitroquinolin-4-ol | Pale yellow to yellow solid | 80-90% | >97% |
The structural integrity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (DMSO-d₆): Protons on the quinoline ring will show characteristic chemical shifts. The C2-H proton is expected to be a singlet at a downfield chemical shift (typically δ > 8.5 ppm) due to the deshielding effects of the adjacent nitro group and ring nitrogen. The difluoromethoxy group will appear as a triplet (due to H-F coupling) in the region of δ 7.5-8.0 ppm.
-
¹⁹F NMR: A doublet corresponding to the -OCF₂H group.
-
Mass Spectrometry (ESI+): The calculated m/z for C₁₀H₆F₂N₂O₄ [M+H]⁺ is 257.03. The observed mass should be within an acceptable error margin of this value.[6]
-
FT-IR (ATR): Characteristic peaks for O-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C=O stretching of the quinolone tautomer (~1650 cm⁻¹), and asymmetric/symmetric stretching of the NO₂ group (~1540 and ~1350 cm⁻¹).
References
-
Vertex Pharmaceuticals, Inc. (2017). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). ACS Publications. Available at: [Link]
-
PrepChem. (n.d.). Preparation of 8-nitroquinoline. PrepChem.com. Available at: [Link]
-
StackExchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. Available at: [Link]
-
PMC. (n.d.). Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal. Available at: [Link]
-
PMC. (n.d.). 8-Nitroquinoline. PubMed Central. Available at: [Link]
-
PMC. (n.d.). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. PubMed Central. Available at: [Link]
-
MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
-
PMC. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. Available at: [Link]
-
ScienceDirect. (n.d.). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. ScienceDirect. Available at: [Link]
- Google Patents. (n.d.). US4167638A - Process for production of 8-NHR quinolines. Google Patents.
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses. Available at: [Link]
-
Open Access Journals. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]
-
PubMed. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. PubMed. Available at: [Link]
- Google Patents. (n.d.). EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates. Google Patents.
-
ResearchGate. (n.d.). 8-Nitroquinoline. ResearchGate. Available at: [Link]
-
MDPI. (2024). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. MDPI. Available at: [Link]
-
PMC. (n.d.). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PubMed Central. Available at: [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]
-
PMC. (n.d.). Dearomative Cyclization of Ynamides toward the Formation of Fused Diazabicycles. PubMed Central. Available at: [Link]
-
SCIRP. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. SCIRP. Available at: [Link]
-
Wiley Online Library. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Wiley Online Library. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. Preparation of enaminones 2. DMFDMA, N,N-dimethylformamide dimethyl acetal. ResearchGate. Available at: [Link]
-
Vietnam Journal of Science, Technology and Engineering. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. VJSTE. Available at: [Link]
-
RSC Publishing. (n.d.). Excitatory amino acids. Synthesis of (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, a new potent and specific AMPA receptor agonist. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
MDPI. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. MDPI. Available at: [Link]
-
Asian Journal of Research in Chemistry. (n.d.). An Efficient and Alternative method for Synthesis of Nitroxoline. Asian Journal of Research in Chemistry. Available at: [Link]
-
RSC Publishing. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC. Available at: [Link]
-
PubMed. (2019). Nitroxoline: repurposing its antimicrobial to antitumor application. PubMed. Available at: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Functionalization Strategies for the 4-Hydroxyl Group in Nitroquinolines
Introduction and Chemical Context
Nitroquinolines, particularly 3-nitro-4-hydroxyquinolines, are privileged scaffolds in medicinal chemistry and materials science. They serve as critical precursors for the synthesis of imidazoquinolines (e.g., Toll-like receptor agonists like imiquimod) and various kinase inhibitors. The 4-hydroxyl group is a versatile synthetic handle; however, its functionalization is complicated by the tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms[1].
To effectively utilize this scaffold, chemists must employ highly specific activation and protection strategies. This guide details two primary functionalization pathways: Deoxychlorination (converting the hydroxyl group into a versatile leaving group) and Regioselective Direct O-Alkylation .
Divergent functionalization pathways for 4-hydroxy-3-nitroquinoline.
Deoxychlorination: The Gateway to Nucleophilic Aromatic Substitution (SNAr)
The most robust method for functionalizing the 4-position is the conversion of the 4-hydroxyl group to a chloride, yielding 4-chloro-3-nitroquinoline[2]. This transformation is critical because the hydroxyl group is a poor leaving group. Once converted to a chloride, the highly electron-withdrawing nature of the adjacent 3-nitro group strongly activates the 4-position for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the intermediate Meisenheimer complex[3].
Mechanistic Causality: The Role of DMF
Chlorination is typically achieved using Phosphorus Oxychloride (
Mechanistic sequence of POCl3-mediated deoxychlorination.
Regioselective Direct O-Alkylation
Directly alkylating the 4-hydroxyl group is notoriously difficult due to the ambient nucleophilicity of the quinoline system. In the presence of standard bases like Potassium Carbonate (
Mechanistic Causality: Hard-Soft Acid-Base (HSAB) Control
To achieve absolute regioselectivity for O-alkylation, Silver Carbonate (
Quantitative Data and Condition Optimization
The following table summarizes the optimized parameters for functionalizing the 4-hydroxyl group, allowing researchers to select the appropriate methodology based on their target intermediate.
| Functionalization Strategy | Reagents | Solvent | Temp (°C) | Regioselectivity (O:N) | Typical Yield |
| Deoxychlorination | Dichloromethane | 40 (Reflux) | N/A | 85–93% | |
| Deoxychlorination | Dichloromethane | 40 (Reflux) | N/A | ~90% | |
| Direct O-Alkylation | Alkyl Halide, | DMF or Toluene | 60–80 | >95:5 | 75–85% |
| Mixed Alkylation | Alkyl Halide, | DMF | 80 | ~50:50 | Variable |
Validated Experimental Protocols
Protocol A: Synthesis of 4-Chloro-3-nitroquinoline
This self-validating protocol utilizes mild conditions to prevent the degradation commonly seen with neat
Reagents & Materials:
-
4-Hydroxy-3-nitroquinoline (1.0 eq, e.g., 10 mmol)
-
Dichloromethane (DCM) (Anhydrous, 0.2 M)
- -Dimethylformamide (DMF) (1.2 eq)
-
Phosphorus Oxychloride (
) (1.5 eq)
Step-by-Step Methodology:
-
Substrate Suspension: Suspend 4-hydroxy-3-nitroquinoline in anhydrous DCM under an inert argon atmosphere. Causality: DCM provides a mild reflux temperature (40 °C) that prevents thermal decomposition of the nitroquinoline.
-
Catalyst Addition: Inject DMF (1.2 eq) into the stirring suspension.
-
Activation: Dropwise add
(1.5 eq) over 10 minutes at 0 °C. Validation Check: The suspension will begin to clarify as the highly soluble chloroiminium intermediate forms. -
Reflux: Heat the reaction mixture to reflux (40 °C) and stir for 4–12 hours. Monitor via TLC (Hexanes:EtOAc 7:3). Validation Check: The reaction is complete when the highly polar, UV-active baseline spot (starting material) is entirely replaced by a high-Rf, UV-active spot (product).
-
Quenching: Cool the mixture to 0 °C and slowly pour it into vigorously stirred crushed ice. Causality: This safely hydrolyzes unreacted
into phosphoric and hydrochloric acids without generating excessive exotherms. -
Workup: Separate the organic layer. Wash sequentially with saturated aqueous
(until aqueous layer pH > 7), water, and brine. Dry over anhydrous , filter, and concentrate under reduced pressure to yield the product as a pale yellow solid.
Protocol B: Regioselective O-Alkylation
Designed to suppress N-alkylation utilizing silver-mediated nitrogen masking[6].
Reagents & Materials:
-
4-Hydroxy-3-nitroquinoline (1.0 eq)
-
Alkyl Halide (e.g., Benzyl Bromide or Methyl Iodide) (1.2 eq)
-
Silver Carbonate (
) (1.5 eq) -
Anhydrous Toluene or DMF (0.1 M)
Step-by-Step Methodology:
-
Preparation: In a light-protected round-bottom flask (wrap in aluminum foil), dissolve 4-hydroxy-3-nitroquinoline in anhydrous solvent. Causality: Light protection prevents the photodecomposition of silver salts.
-
Base Addition: Add
(1.5 eq) in one portion. Stir at room temperature for 30 minutes. Validation Check: A color change or slight precipitation indicates the formation of the silver-nitrogen coordination complex. -
Alkylation: Add the alkyl halide (1.2 eq) dropwise.
-
Heating: Heat the mixture to 70 °C and stir for 8 hours. Monitor via TLC.
-
Filtration: Cool to room temperature and filter the mixture through a pad of Celite to remove insoluble silver halide salts. Wash the Celite pad thoroughly with EtOAc.
-
Purification: Concentrate the filtrate. If DMF was used, perform an aqueous extraction (EtOAc/Water) to remove the solvent. Purify the crude residue via flash column chromatography to isolate the pure 4-alkoxy-3-nitroquinoline.
References
-
ChemicalBook - 4-Chloro-3-nitroquinoline Preparation, Products, and Raw Materials.2
-
Google Patents (US4689338A) - 1H-Imidazo[4,5-c]quinolin-4-amines and antiviral use. 4
-
Benchchem - 3,6-Dinitro-4-hydroxyquinoline Functionalization. 3
-
Arabian Journal of Chemistry - Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. 6
-
MDPI - An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. 5
-
ResearchGate - 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions (Tautomeric Equilibrium). 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloro-3-nitroquinoline | 39061-97-7 [chemicalbook.com]
- 3. 3,6-Dinitro-4-hydroxyquinoline | 874499-33-9 | Benchchem [benchchem.com]
- 4. US4689338A - 1H-Imidazo[4,5-c]quinolin-4-amines and antiviral use - Google Patents [patents.google.com]
- 5. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]
- 6. <bold>Chemistry of 4-Hydroxy-2(1<i>H</i>)-quinolone</bold>. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Microwave-Assisted Synthesis of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol
Introduction & Strategic Rationale
The 3-nitroquinolin-4-ol scaffold is a privileged pharmacophore in drug discovery, serving as a critical intermediate for the development of kinase inhibitors, broad-spectrum antimicrobials, and novel anticancer agents[1]. The incorporation of a difluoromethoxy (
Traditionally, the synthesis of substituted quinolin-4-ols relies on conventional heating methods, such as the Gould-Jacobs reaction. These classical approaches require prolonged refluxing in high-boiling solvents (e.g., diphenyl ether at 250 °C) for several hours, frequently resulting in extensive thermal degradation, charring, and poor overall yields[2].
Microwave-Assisted Organic Synthesis (MAOS) offers a transformative, eco-friendly alternative[3]. By leveraging direct dielectric heating, MAOS bypasses the thermal conductivity limitations of conventional heating mantles. This application note details a highly efficient, one-pot, two-step microwave protocol for the synthesis of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol, reducing reaction times from hours to minutes while maximizing purity and yield.
Mechanistic Causality & Dielectric Heating
The synthesis proceeds via a two-step addition-elimination and intramolecular cyclization sequence.
-
Enamine Formation : 2-(Difluoromethoxy)aniline reacts with ethyl 2-nitro-3-ethoxyacrylate. The amine attacks the
-carbon of the acrylate, followed by the elimination of ethanol, forming an enamine intermediate. -
Thermal Cyclization : The enamine undergoes an intramolecular Friedel-Crafts-type cyclization to form the quinoline ring.
The Causality of Experimental Choices:
The
By utilizing N,N-Dimethylformamide (DMF) as the solvent, we exploit its excellent microwave-absorbing properties (high loss tangent,
Experimental Protocol (Self-Validating Workflow)
Materials & Equipment
-
Reagents : 2-(Difluoromethoxy)aniline (10.0 mmol), Ethyl (E)-3-ethoxy-2-nitroacrylate (10.5 mmol).
-
Solvent : Anhydrous N,N-Dimethylformamide (DMF).
-
Equipment : Dedicated single-mode microwave reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave 400) equipped with infrared temperature sensors and pressure monitoring.
Step-by-Step Methodology
Step 1: Condensation (Enamine Formation)
-
Preparation : In a 30 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, dissolve 2-(difluoromethoxy)aniline (1.59 g, 10.0 mmol) and ethyl 2-nitro-3-ethoxyacrylate (1.99 g, 10.5 mmol) in 5.0 mL of anhydrous DMF.
-
Sealing : Seal the vial with a Teflon-lined crimp cap to ensure pressure containment.
-
Microwave Parameters :
-
Temperature: 90 °C
-
Ramp Time: 1 minute
-
Hold Time: 5 minutes
-
Max Power: 150 W
-
-
In-Process Validation : Extract a 10 µL aliquot. Monitor via TLC (Eluent: EtOAc/Hexane 1:1) or LC-MS. The enamine intermediate will present as a highly UV-active spot (254 nm) with complete consumption of the starting aniline.
Step 2: Intramolecular Cyclization
-
Direct Processing : Without isolating the intermediate, return the sealed vial to the microwave cavity.
-
Microwave Parameters :
-
Temperature: 210 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Max Power: 300 W
-
Pressure Limit: 250 psi (Critical safety parameter due to ethanol byproduct expansion).
-
-
Cooling : Allow the reactor's compressed air system to cool the vial to
40 °C before uncrimping.
Step 3: Isolation and Purification
-
Precipitation : Pour the dark reaction mixture into 50 mL of rapidly stirring, ice-cold distilled water. A yellow-brown precipitate will form immediately.
-
Filtration : Collect the crude solid via vacuum filtration. Wash the filter cake with cold water (2
20 mL) followed by ice-cold ethanol (10 mL) to remove residual DMF and unreacted trace impurities. -
Recrystallization : Recrystallize the solid from a minimal amount of boiling ethanol/DMF (9:1 v/v) to yield pure 8-(difluoromethoxy)-3-nitroquinolin-4-ol as crystalline needles.
Visualization of the Reaction Workflow
Workflow and mechanistic stages of the microwave-assisted 3-nitroquinolin-4-ol synthesis.
Comparative Data Analysis
The transition from conventional thermal heating to microwave irradiation yields profound improvements across all synthetic metrics. The table below summarizes the quantitative advantages of this protocol.
| Parameter | Conventional Heating (Gould-Jacobs) | Microwave Irradiation (Current Protocol) |
| Heating Source | Oil Bath / Heating Mantle | Dedicated MW Reactor (2.45 GHz) |
| Solvent System | Diphenyl ether | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 250 °C (reflux) | 210 °C (sealed vessel) |
| Total Reaction Time | 4.0 - 6.0 hours | 20 minutes (5 min + 15 min) |
| Isolated Yield | 35% - 45% | 78% - 85% |
| Impurity Profile | High (extensive charring) | Low (clean conversion) |
| E-Factor (Waste Metric) | > 50 | < 10 |
References
-
Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline... Bioorganic Chemistry (2015). URL:[Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives Asian Journal of Chemistry (2015). URL:[Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry MDPI Molecules (2022/2025). URL:[Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH International Journal of Novel Research and Development (IJNRD) (2023). URL:[Link]
Sources
Chlorination protocols for 8-(Difluoromethoxy)-3-nitroquinolin-4-ol
Application Note: High-Yield Chlorination Protocol for 8-(Difluoromethoxy)-3-nitroquinolin-4-ol
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized synthetic protocols, and downstream applications in drug discovery.
Introduction & Mechanistic Rationale
The compound 8-(Difluoromethoxy)-3-nitroquinolin-4-ol (CAS: 2260931-98-2) [1] is a highly specialized building block utilized in the synthesis of advanced therapeutics, particularly Toll-Like Receptor 7/8 (TLR7/8) agonists and Phosphoinositide 3-kinase (PI3K) inhibitors.
In medicinal chemistry, the 4-hydroxyl group of the quinoline core must be converted into a suitable leaving group to enable subsequent Nucleophilic Aromatic Substitution (SNAr) with various amines. Chlorination is the industry standard for this transformation. The resulting product, 4-Chloro-8-(difluoromethoxy)-3-nitroquinoline (CAS: 1981148-22-4)[2], is highly activated toward nucleophilic attack due to the strongly electron-withdrawing nature of the adjacent 3-nitro group.
Causality in Reagent Selection: While simple 4-hydroxyquinolines can sometimes be chlorinated with thionyl chloride (SOCl2), the electron-deficient nature of the 3-nitroquinolin-4-ol system (which exists predominantly as the quinolone tautomer) requires harsher conditions. Phosphorus oxychloride (POCl3) is the reagent of choice [3]. The addition of catalytic N,N-dimethylformamide (DMF) is critical; it generates a Vilsmeier-Haack-type intermediate that acts as a highly electrophilic chlorinating species, significantly reducing reaction times and preventing the thermal degradation often seen with prolonged heating in neat POCl3 [4].
Experimental Workflow & Visualization
The transformation relies on the activation of the tautomeric carbonyl oxygen by the Vilsmeier intermediate, followed by chloride displacement and elimination.
Caption: Workflow for the POCl3-mediated chlorination of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol.
Step-by-Step Methodology
Self-Validating System: This protocol incorporates in-process controls (LC-MS monitoring) and a controlled quench to prevent the hydrolysis of the product back to the starting material—a common failure point in quinoline chlorinations.
Reagents & Equipment:
-
8-(Difluoromethoxy)-3-nitroquinolin-4-ol (1.0 eq, 10 mmol, 2.56 g)
-
Phosphorus oxychloride (POCl3) (10.0 eq, 100 mmol, 9.3 mL)
-
N,N-Dimethylformamide (DMF) (0.1 eq, 1.0 mmol, 77 µL)
-
Dichloromethane (DCM) for extraction
-
Ice-water bath and rotary evaporator equipped with an acid-resistant pump.
Procedure:
-
Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 8-(Difluoromethoxy)-3-nitroquinolin-4-ol (2.56 g) in POCl3 (9.3 mL) under an inert nitrogen atmosphere.
-
Catalysis: Add catalytic DMF (77 µL) dropwise at room temperature. Note: A slight exotherm and gas evolution may occur.
-
Heating: Gradually heat the reaction mixture to 100–110 °C using an oil bath. Maintain reflux with vigorous stirring. The suspension will typically transition to a dark, homogeneous solution as the reaction progresses.
-
Monitoring: After 2 hours, sample the reaction (quench 10 µL into 1 mL of cold methanol) and analyze via LC-MS. The reaction is complete when the starting material peak (m/z ~257 [M+H]⁺) is consumed and the product peak (m/z ~275 [M+H]⁺) dominates [5].
-
Concentration (Critical Step): Cool the mixture to 40 °C. Remove the bulk of the unreacted POCl3 under reduced pressure. Causality: Removing excess POCl3 prevents violent exothermic hydrolysis during the aqueous quench, which can locally raise the temperature and hydrolyze the fragile 4-chloro product back to the starting material.
-
Quenching: Dissolve the resulting dark residue in DCM (20 mL). Add this solution dropwise to a vigorously stirred mixture of crushed ice and water (100 mL) maintained at 0–5 °C.
-
Isolation: Separate the organic layer. Extract the aqueous layer with additional DCM (2 × 20 mL). Wash the combined organic layers with cold brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo to afford 4-chloro-8-(difluoromethoxy)-3-nitroquinoline as a solid.
Quantitative Data & Condition Optimization
The following table summarizes the optimization of the chlorination conditions, demonstrating the necessity of the Vilsmeier catalyst (DMF) for achieving high yields and purity.
| Condition | Reagents | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Purity (LC-MS) |
| A | POCl3 (neat) | 110 | 5.0 | 85 | 72 | 92% |
| B (Optimized) | POCl3 + DMF (0.1 eq) | 110 | 2.5 | >99 | 91 | 98% |
| C | SOCl2 + DMF (0.1 eq) | 80 | 8.0 | 60 | 45 | 85% |
| D | Oxalyl Chloride + DMF | 40 | 12.0 | 40 | N/A | Complex mixture |
Data Interpretation: Condition B provides the optimal balance of rapid kinetics and high purity. Prolonged heating without DMF (Condition A) leads to the formation of tarry byproducts, reducing the isolated yield.
Downstream Application: TLR7/8 Agonist Synthesis
Once synthesized, 4-chloro-8-(difluoromethoxy)-3-nitroquinoline serves as a linchpin for building imidazoquinoline derivatives. The 4-chloro position undergoes rapid SNAr with primary amines. Following the reduction of the 3-nitro group to an amine, the resulting diamine is cyclized to form the imidazoquinoline core—a privileged scaffold for TLR7 and TLR8 agonism [3, 4].
Caption: Downstream signaling pathway of TLR7/8 agonists derived from the 4-chloro intermediate.
References
- Halcomb, R. L., et al. (2014). Conjugated TLR7 and/or TLR8 and TLR2 agonists. US Patent Application US20140141033A1.
-
ChemRxiv. (2024). Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist. Retrieved from:[Link]
-
Atlantis Press. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Advances in Computer Science Research, vol. 59. Retrieved from:[Link]
Application Note: Synthesis of Quinoline Amines from 8-(Difluoromethoxy)-3-nitroquinolin-4-ol
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors, antimalarials, and Toll-like receptor (TLR7/8) agonists [1, 2]. The integration of an 8-(difluoromethoxy) moiety—a lipophilic bioisostere for a methoxy group—enhances the metabolic stability and membrane permeability of the resulting drug candidates.
Converting 8-(difluoromethoxy)-3-nitroquinolin-4-ol (CAS: 2260931-98-2) into functionalized quinoline amines (specifically 3,4-diaminoquinoline derivatives) requires a highly controlled, three-step synthetic sequence. Because the 4-hydroxyquinoline system exists predominantly as its 4-quinolone tautomer, direct amination is thermodynamically unfavorable. Therefore, the workflow relies on intermediate activation followed by nucleophilic aromatic substitution (SNAr) and selective reduction [3].
The Three-Pillar Mechanistic Sequence
-
Electrophilic Activation (Chlorination): The 4-hydroxyl group is converted into a superior leaving group (chloride) using phosphorus oxychloride (POCl3). The reaction proceeds via a dichlorophosphate intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing 3-nitro group activates the 4-position by stabilizing the anionic Meisenheimer complex intermediate during nucleophilic attack by an amine [4].
-
Chemoselective Nitro Reduction: The 3-nitro group is reduced to a primary amine. The choice of reducing agent must be tailored to the functional groups present on the newly installed 4-amino substituent to prevent unwanted side reactions (e.g., dehalogenation) [5].
Synthetic Workflow Visualization
The following diagram illustrates the logical progression of the chemical transformations, highlighting the intermediate states.
Figure 1: Three-step synthetic workflow for converting 8-(difluoromethoxy)-3-nitroquinolin-4-ol to 3,4-diaminoquinolines.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 4-Chloro-8-(difluoromethoxy)-3-nitroquinoline
Causality Check: POCl3 serves as both the solvent and the chlorinating reagent. A catalytic amount of N,N-Dimethylformamide (DMF) can be added to generate a Vilsmeier-Haack type intermediate, which accelerates the activation of the 4-OH group.
-
Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a drying tube, suspend 8-(difluoromethoxy)-3-nitroquinolin-4-ol (1.0 equiv, e.g., 1.0 g, 3.9 mmol) in neat POCl3 (5.0–10.0 equiv).
-
Reaction: Heat the mixture to 100–105 °C (reflux) under a nitrogen atmosphere for 3–5 hours. The suspension will gradually turn into a dark, homogeneous solution as the 4-chloro intermediate forms.
-
Monitoring: Monitor via LC-MS. Self-Validation: Look for the disappearance of the starting material and the appearance of the product mass. The product will exhibit a characteristic 3:1 isotopic cluster indicative of a single chlorine atom (M and M+2).
-
Workup (Critical): Cool the mixture to room temperature. Concentrate the bulk of the POCl3 under reduced pressure. Caution: Slowly pour the remaining viscous residue into vigorously stirred crushed ice to quench residual POCl3. Neutralize carefully to pH 7 with saturated aqueous NaHCO3.
-
Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude 4-chloro intermediate. Use immediately or store at -20 °C under argon, as 4-chloro-3-nitroquinolines are highly reactive and prone to hydrolysis.
Protocol B: SNAr Amination
Causality Check: The 3-nitro group renders the 4-chloro position highly susceptible to nucleophilic attack. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the incoming amine nucleophile [4].
-
Setup: Dissolve the crude 4-chloro-8-(difluoromethoxy)-3-nitroquinoline (1.0 equiv) in anhydrous DMF or DCM (0.2 M concentration).
-
Addition: Cool the solution to 0 °C. Add DIPEA (2.0 equiv) followed by the desired primary or secondary amine (1.1–1.2 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. The intense color of the Meisenheimer complex will often shift as the substitution completes.
-
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMF and DIPEA salts. Wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the 4-amino-3-nitroquinoline intermediate.
Protocol C: Chemoselective Nitro Reduction
Causality Check: The reduction of the 3-nitro group yields the final 3,4-diaminoquinoline scaffold. If the R-group from the amine contains sensitive moieties (e.g., benzyl ethers, halogens, or alkynes), standard Palladium on Carbon (Pd/C) will cause side reactions. In such cases, dissolving metal reduction (Fe/NH4Cl) is mandatory [5].
-
Setup (Catalytic Hydrogenation Method): Dissolve the 4-amino-3-nitroquinoline intermediate in Methanol or EtOAc. Add 10% Pd/C (10 wt%).
-
Reaction: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 4–12 hours.
-
Monitoring: Self-Validation: LC-MS will show a mass shift of -30 Da (loss of two oxygen atoms and addition of two protons: NO2 to NH2).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate to afford the target 8-(difluoromethoxy)quinoline-3,4-diamine derivative.
Quantitative Data & Optimization Guidelines
Selecting the correct reduction conditions in Protocol C is the most common failure point in this workflow. Use the following table to select the optimal reduction system based on the substrate's functional group tolerance.
| Reduction Method | Reagents & Solvent | Temp | Time | Avg. Yield | Chemoselectivity Profile |
| Catalytic Hydrogenation | 10% Pd/C, H2 (1 atm), MeOH | 25 °C | 4–12 h | >90% | Low: Cleaves benzyl ethers, reduces alkynes/alkenes, and dehalogenates aryl halides. |
| Dissolving Metal | Fe powder, NH4Cl, EtOH/H2O (4:1) | 80 °C | 2–4 h | 85–95% | High: Fully tolerates halogens, benzyl groups, and unsaturated bonds [5]. |
| Hydride Transfer | NaBH4, NiCl2·6H2O, MeOH | 0 °C | 0.5 h | 75–85% | Moderate: Very fast, but can reduce sensitive ketones or aldehydes. |
Table 1: Comparison of nitro-reduction methodologies for 3-nitroquinoline intermediates.
References
-
ChemRxiv. (2024). Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist. Retrieved March 10, 2026, from [Link] (General TLR7/8 Agonist Scaffold Reference)
-
Beilstein Journal of Organic Chemistry. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved March 10, 2026, from [Link]
-
RSC Advances (via PMC). (2023). Efficient Buchwald–Hartwig and nitrene-mediated five-membered ring closure approaches to the total synthesis of quindoline. Retrieved March 10, 2026, from [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing 8-(Difluoromethoxy)-3-nitroquinolin-4-ol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of halogenated quinoline intermediates. 8-(Difluoromethoxy)-3-nitroquinolin-4-ol is a highly specialized building block critical for the development of novel kinase inhibitors and antimicrobial agents. Its synthesis relies on a modified Gould-Jacobs reaction followed by regioselective electrophilic nitration.
This guide provides field-proven insights, focusing on the causality behind reaction failures, and offers self-validating protocols to ensure scientific integrity and reproducibility in your lab.
I. Synthesis Workflow
Caption: Workflow for the synthesis of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol.
II. Troubleshooting Guides & FAQs
Q1: Why is the yield of the thermal cyclization step (Gould-Jacobs) consistently below 40%, and how can I prevent tar formation? A1: The thermal cyclization of the ethoxymethylenemalonate enamine intermediate requires extreme heat to overcome the high activation energy of electrocyclic ring closure onto an aromatic ring. If you use standard refluxing solvents (like toluene or DMF), the reaction stalls, leading to intermolecular condensation and tar. Causality & Solution: You must use a high-boiling heat transfer fluid, such as Dowtherm A, pre-heated to 215–250 °C, a standard established in 1[1]. At this temperature, the intramolecular cyclization outpaces intermolecular side reactions. Furthermore, the difluoromethoxy group at the ortho-position exerts an electron-withdrawing inductive effect, slightly deactivating the ring; thus, the extreme thermal kinetic driving force is non-negotiable for high yields.
Q2: During the nitration of 8-(difluoromethoxy)quinolin-4-ol, I observe significant over-oxidation and ring cleavage. How can I improve the regioselectivity and yield? A2: Direct nitration using a standard "mixed acid" (fuming nitric acid and concentrated sulfuric acid) is too harsh for electron-rich heterocyclic systems like quinolin-4-ol, resulting in oxidative degradation[2]. Causality & Solution: Replace sulfuric acid with propionic acid. Propionic acid acts as a milder reaction medium that stabilizes the protonated quinolin-4-ol. By using concentrated nitric acid in propionic acid at an elevated temperature (125–130 °C), you moderate the nitronium ion concentration, a technique validated in3[3]. This directs the electrophilic aromatic substitution strictly to the C3 position without destroying the heterocyclic core[1].
Q3: Is the difluoromethoxy (-OCF₂H) group susceptible to cleavage under these harsh acidic nitration conditions? A3: Unlike standard methoxy groups, which readily undergo ether cleavage (demethylation) in strong hydrohalic acids, the difluoromethoxy group is stabilized by the strong carbon-fluorine bonds. These bonds withdraw electron density and strengthen the C-O bond against nucleophilic attack. It remains highly stable under the propionic acid/HNO₃ nitration conditions.
III. Validated Experimental Protocols
To ensure trustworthiness, these protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs) to verify success before proceeding to the next step.
Protocol A: Synthesis of 8-(Difluoromethoxy)quinolin-4-ol
-
Condensation (Enamine Formation):
-
Combine 2-(difluoromethoxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq) in a round-bottom flask.
-
Heat the neat mixture or use toluene as a solvent at 110 °C for 3 hours, distilling off the ethanol byproduct to drive the equilibrium.
-
IPC Validation: Analyze via LC-MS. Proceed only when the aniline peak is <1% AUC.
-
-
Thermal Cyclization:
-
Pre-heat 10 volumes of Dowtherm A to 250 °C under a nitrogen atmosphere[1].
-
Add the enamine intermediate dropwise over 30 minutes to maintain the internal temperature. Stir for an additional 1 hour at 250 °C.
-
Cool to room temperature and precipitate the ester intermediate by adding hexanes (15 volumes). Filter and wash with hexanes.
-
-
Hydrolysis & Decarboxylation:
-
Suspend the isolated solid in 10% aqueous NaOH (5 volumes) and reflux for 2 hours to hydrolyze the ester.
-
IPC Validation: TLC (DCM:MeOH 9:1) should show complete disappearance of the ester spot.
-
Acidify the mixture carefully with 6M HCl to pH 2. Reflux the acidic suspension for 2–4 hours to drive decarboxylation.
-
Cool to room temperature and adjust to pH 7 with NaOH to precipitate the 8-(difluoromethoxy)quinolin-4-ol. Filter, wash with water, and dry under vacuum.
-
Protocol B: Regioselective Nitration to 8-(Difluoromethoxy)-3-nitroquinolin-4-ol
-
Substrate Dissolution:
-
Electrophilic Aromatic Substitution:
-
Prepare a mixture of concentrated HNO₃ (65-70%, 1.2 eq) and propionic acid (2 volumes). Add this mixture dropwise to the substrate solution over 30 minutes.
-
Gradually raise the internal temperature to 125 °C and maintain stirring for 2 hours[3].
-
IPC Validation: Monitor via HPLC. The reaction is complete when the starting material is <2%.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into vigorously stirred ice water (30 volumes) to crash out the product.
-
Filter the resulting yellow precipitate. Wash sequentially with copious amounts of water (to remove residual propionic acid) and cold ethanol.
-
Dry the solid under vacuum at 50 °C to yield pure 8-(Difluoromethoxy)-3-nitroquinolin-4-ol.
-
IV. Quantitative Yield Optimization Data
The following table summarizes the quantitative improvements achieved by adopting the optimized parameters described in the protocols above.
| Reaction Step | Critical Parameter | Sub-optimal Condition | Optimized Condition | Expected Yield |
| Enamine Cyclization | Temperature & Solvent | Toluene, reflux (110 °C) | Dowtherm A, 250 °C | 15% → 85% |
| Decarboxylation | pH & Heating Time | Neutral pH, 100 °C | pH 2 (HCl), reflux 2h | 40% → 92% |
| Nitration | Acid Matrix & Temp | HNO₃ / H₂SO₄, 0 °C | HNO₃ / Propionic Acid, 125 °C | 35% (tar) → 78% |
V. References
1.3 - ResearchGate 2.1 - Google Patents 3.2 - Smolecule
Sources
Overcoming solubility issues with 8-(Difluoromethoxy)-3-nitroquinolin-4-ol in assays
Welcome to the Technical Support Center for assay optimization. This guide is specifically engineered for researchers and drug development professionals facing solubility challenges with 8-(Difluoromethoxy)-3-nitroquinolin-4-ol .
Due to its unique structural features—a highly lipophilic difluoromethoxy group, an electron-withdrawing nitro group, and a quinolin-4-ol core prone to strong intermolecular hydrogen bonding—this compound frequently exhibits "brick dust" (high crystal lattice energy) and "grease" (high lipophilicity) behaviors. The following sections provide mechanistically grounded troubleshooting strategies to prevent precipitation and ensure accurate assay readouts.
Part 1: Mechanistic FAQs & Troubleshooting
Q1: Why does 8-(Difluoromethoxy)-3-nitroquinolin-4-ol immediately precipitate ("crash out") when diluted from DMSO into my aqueous assay buffer? A1: This phenomenon, commonly referred to as "DMSO shock," occurs when the compound's kinetic solubility limit is rapidly exceeded[1]. When a concentrated DMSO stock is injected directly into an aqueous buffer, the local concentration of water spikes before the solvent can evenly disperse. The lipophilic 8-difluoromethoxy group and planar quinoline core drive rapid hydrophobic aggregation, leading to nucleation and precipitation[2].
Q2: Most literature suggests lowering the pH to dissolve basic quinolines. Will this work for my compound? A2: No. While standard quinolines are basic and protonate at low pH[1], 8-(Difluoromethoxy)-3-nitroquinolin-4-ol is an exception. The strongly electron-withdrawing 3-nitro group (-M, -I effects) pulls electron density away from the quinoline ring, rendering the nitrogen poorly basic. Conversely, this same effect significantly increases the acidity of the 4-hydroxyl proton. Therefore, adjusting your buffer to a slightly alkaline pH (e.g., pH 7.5–8.0) will promote deprotonation into a highly water-soluble phenolate/enolate anion, provided your biological target tolerates this pH range[3].
Q3: How much DMSO can I use to keep the compound soluble without ruining my cell-based assay? A3: While increasing the co-solvent concentration improves thermodynamic solubility, DMSO is not biologically inert. For cell-based assays, the final DMSO concentration must strictly remain at or below 0.5% (v/v) to prevent solvent-induced cytotoxicity and off-target modulation of signaling pathways (e.g., MAPK, PI3K/Akt)[4]. If your compound crashes out at 0.5% DMSO, you must pivot to excipient-based formulation strategies rather than increasing solvent load.
Q4: If physical handling isn't enough, which formulation excipients are most effective for this specific chemotype? A4: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic 8-(difluoromethoxy)quinoline moiety, shielding it from the aqueous environment without permanently altering the molecule's free-state equilibrium[3][5].
Part 2: Quantitative Strategy Comparison
To select the best solubilization route, compare the quantitative limits and assay compatibilities of standard interventions.
| Solubilization Strategy | Primary Mechanism | Typical Working Range | Assay Compatibility & Causality |
| DMSO Co-solvent | Disrupts hydrophobic interactions | 0.1% – 0.5% (v/v) | Low/Moderate: High risk of cytotoxicity >0.5%. Alters membrane permeability in cell assays[4]. |
| pH Adjustment (Alkaline) | Ionization of 4-OH to anion | pH 7.5 – 8.0 | High: Excellent if target enzyme/receptor is stable at slightly alkaline pH. Prevents crystal lattice formation[3]. |
| HP-β-CD Complexation | Host-guest hydrophobic encapsulation | 1% – 10% (w/v) | High: Biologically inert. Shields the difluoromethoxy group from water, preventing thermodynamic crash-out[5]. |
| Non-ionic Surfactants (Tween-20) | Micellar solubilization | 0.01% – 0.1% (v/v) | Moderate: Can interfere with protein-protein interactions or lyse cells at concentrations above their Critical Micelle Concentration (CMC)[5]. |
Part 3: Self-Validating Experimental Protocols
Protocol 1: Mitigating "DMSO Shock" via Intermediate Dilution
Causality: Rapid addition creates localized supersaturation. A gradual, step-wise dilution gradient allows the compound to equilibrate with the aqueous phase, maximizing kinetic solubility[1][2].
-
Stock Preparation: Dissolve 8-(Difluoromethoxy)-3-nitroquinolin-4-ol in 100% anhydrous DMSO to a concentration of 10 mM. Sonicate in a water bath at 37°C for 5 minutes to ensure the crystal lattice is fully disrupted.
-
Intermediate Solubilization: In a separate tube, prepare an intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of intermediate media (e.g., assay buffer containing 1% BSA or 5% HP-β-CD). Add the DMSO stock dropwise while continuously vortexing the receiving tube.
-
Final Dilution: Transfer the intermediate solution to the final assay plate pre-filled with the remaining aqueous buffer to reach the target concentration (e.g., 10 µM compound, 0.1% final DMSO).
-
Self-Validation Step: Before adding biological targets (cells/enzymes), read the assay plate absorbance at 600 nm (OD600). An OD600 > 0.05 compared to a vehicle blank indicates micro-precipitation (light scattering). If OD600 < 0.05, the kinetic solubility is validated, and the assay can proceed.
Protocol 2: Host-Guest Complexation with HP-β-CD
Causality: If kinetic handling fails, thermodynamic solubility must be increased. HP-β-CD forms a dynamic inclusion complex with the lipophilic core, drastically increasing apparent aqueous solubility without covalent modification[3].
-
Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your standard aqueous assay buffer (e.g., PBS, pH 7.4).
-
Compound Integration: Add the dry powder of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol directly to the HP-β-CD buffer (aiming for a 1 mM final concentration) to bypass DMSO entirely.
-
Equilibration: Incubate the suspension on an orbital shaker at 37°C for 24 hours to allow the thermodynamic equilibrium of the host-guest complex to establish.
-
Self-Validation Step: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed "brick dust." Carefully extract the supernatant and quantify the dissolved compound via UV-Vis spectroscopy or HPLC against a standard curve. If the measured concentration matches your target, complete solubilization is validated.
Part 4: Visualizations
Workflow for troubleshooting 8-(Difluoromethoxy)-3-nitroquinolin-4-ol precipitation in assays.
Mechanistic pathways of DMSO shock versus controlled solubilization in aqueous buffers.
References
- Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays Benchchem Technical Support Center URL
- Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline Benchchem Technical Support Center URL
- Aqueous solubility-enhancing excipient technologies: a review of recent developments European Pharmaceutical Review URL
- Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!
- How to control for the effects of DMSO when used as a solvent Benchchem Technical Support Center URL
Sources
Purification challenges of fluorinated nitroquinoline intermediates
Welcome to the Advanced Intermediates Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the frustrating bottlenecks of fluoroquinolone precursor synthesis. Fluorinated nitroquinolines are uniquely challenging molecules. The electron-withdrawing fluorine atom drastically alters the basicity of the quinoline nitrogen and the redox potential of the nitro group, while the quinoline core itself has a notorious affinity for coordinating with acidic silanols.
This guide is designed to move beyond generic advice. Here, we will dissect the root causes of your purification failures and provide field-proven, self-validating methodologies to ensure you recover high-purity intermediates without sacrificing yield to irreversible column binding or thermal degradation.
Purification Workflow Overview
Before diving into specific troubleshooting scenarios, it is critical to map out the logical progression of isolation. The diagram below illustrates the decision tree for handling crude fluorinated nitroquinolines.
Logical workflow for the isolation and purification of fluorinated nitroquinoline intermediates.
Troubleshooting FAQs
Q: Why does my fluorinated nitroquinoline streak endlessly on silica gel, and how can I resolve this? A: This is the most common failure point in quinoline chemistry. The basic nitrogen of the quinoline ring interacts aggressively with the unendcapped, acidic silanol groups (Si-OH) on standard normal-phase silica. The addition of a fluorine atom alters the electron density of the ring, increasing the dipole moment and making the nitro group highly polar but lipophilic. This causes irreversible secondary interactions and severe tailing [1]. The Fix: Switch to Reversed-Phase HPLC (RP-HPLC) using a C18 column. If you are restricted to normal-phase chromatography, you must suppress the silanol interactions by adding a basic modifier (e.g., 1–2% triethylamine or ammonia) to your mobile phase.
Q: My nitration reaction yielded a mixture of 5-nitro and 8-nitroquinoline isomers. Can I separate them without column chromatography? A: Yes. Direct nitration of quinoline derivatives often yields regional isomers that co-elute on silica due to nearly identical polarities. However, their crystal packing energies differ significantly. For instance, 8-nitroquinolines often exhibit unique intramolecular interactions that drastically shift their solubility compared to their 5-nitro counterparts[2]. The Fix: Selective crystallization from dichloromethane or ethanol is a highly effective, scalable alternative. The 8-nitro isomer can often be precipitated selectively by carefully controlling the cooling rate and solvent polarity.
Q: My purified intermediate turns dark brown during solvent evaporation. What is happening? A: Nitroquinolines are highly prone to thermal and photochemical degradation. Under heat—especially in the presence of trace impurities, heavy metals, or basic modifiers left over from chromatography—the nitro group can undergo partial reduction or form azoxy dimers [3]. The Fix: Always evaporate solvents under reduced pressure at water bath temperatures strictly below 40°C. Shield your rotary evaporator flasks from direct sunlight using aluminum foil.
Quantitative Data: Mobile Phase Optimization
When utilizing RP-HPLC to bypass silica tailing, the ratio of your aqueous to organic phase dictates not just retention, but peak symmetry. The table below summarizes the causality between mobile phase composition and chromatographic performance for nitroquinoline derivatives [1].
| Mobile Phase (Acetonitrile:Water) | Retention Time (min) | Tailing Factor (Asymmetry) | Resolution (Rs) from Impurities | Final Purity (% Area) |
| 50:50 | 6.82 | 1.8 (Severe Tailing) | 2.1 | 98.45% |
| 60:40 | 4.50 | 1.2 (Optimal Symmetry) | 3.5 (Baseline) | 99.71% |
| 70:30 | 3.15 | 1.1 (Good Symmetry) | 1.4 (Co-elution risk) | 99.65% |
Notice that while a 70:30 ratio improves the tailing factor, it collapses the resolution (Rs < 1.5), risking co-elution with closely related isomeric impurities. The 60:40 ratio provides the optimal thermodynamic balance.
Step-by-Step Methodology: RP-HPLC Purification Protocol
This protocol is designed as a self-validating system. If a specific checkpoint fails, do not proceed to the next step; the system is warning you of a fundamental physiochemical mismatch.
Step 1: Sample Preparation & Solubilization
-
Dissolve the crude fluorinated nitroquinoline in a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Sonicate for 5 minutes at room temperature.
-
Self-Validation Check: Inspect the solution visually. If the solution is cloudy, it indicates the presence of highly lipophilic polymeric byproducts. Filter through a 0.22 µm PTFE syringe filter. Injecting a cloudy sample will permanently foul the C18 frit.
Step 2: System Equilibration
-
Flush the C18 column with the optimized mobile phase (60:40 ACN:Water) at a flow rate appropriate for your column dimensions (e.g., 1.0 mL/min for analytical, scaled up for preparative).
-
Self-Validation Check: Monitor the UV baseline at 254 nm. A drifting baseline indicates that the column is not fully equilibrated or that strongly retained impurities from a previous run are slowly eluting. Wait until the baseline is perfectly flat for at least 3 column volumes.
Step 3: Injection and Fraction Collection
-
Inject the filtered sample.
-
Monitor elution at 254 nm (for the quinoline core) and 360 nm (to specifically track the nitro group's absorbance).
-
Collect the main peak, ensuring you cut the fraction collection immediately as the peak begins to tail, to avoid collecting late-eluting des-fluoro impurities.
Step 4: Thermal-Safe Concentration
-
Transfer the collected fractions to a round-bottom flask.
-
Evaporate the acetonitrile under reduced pressure (rotary evaporator) with the water bath set to no higher than 35°C .
-
Self-Validation Check: As the organic solvent is removed, the pure fluorinated nitroquinoline should begin to crash out of the remaining aqueous phase as a pale yellow/white solid. If the solid appears dark orange or brown, thermal degradation has occurred.
-
Isolate the precipitated solid via vacuum filtration and dry under high vacuum overnight.
References
-
National Institutes of Health (PMC). Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study.[Link]
- Google Patents.
Minimizing defluorination side reactions in quinoline synthesis
Welcome to the Fluoroquinoline Technical Support & Troubleshooting Hub .
Synthesizing fluorinated quinolines presents a unique chemoselective challenge: the carbon-fluorine (C–F) bond, while thermodynamically strong (~116 kcal/mol), is highly susceptible to unintended cleavage under the specific catalytic and basic conditions required for quinoline ring construction and functionalization.
This guide is engineered for drug development professionals and synthetic chemists. It provides mechanistic causality, quantitative parameters, and self-validating protocols to ensure the absolute preservation of the C–F bond during complex synthetic workflows.
Mechanistic Insights: The Causality of Defluorination
Before troubleshooting, it is critical to understand why the C–F bond breaks. Defluorination in quinoline synthesis typically occurs via two divergent pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The high electronegativity of fluorine withdraws electron density via the inductive effect (-I), making the ipso-carbon highly electrophilic. Because the quinoline ring is inherently electron-deficient, the LUMO is lowered. Under basic conditions (e.g., during Grohe or Friedländer cyclizations), nucleophiles (hydroxides, alkoxides, or aliphatic amines) readily attack the ipso-carbon. In SNAr, the rate-determining step is the nucleophilic attack, not the leaving group departure, making fluoroarenes exceptionally reactive to nucleophilic defluorination[1].
-
Oxidative Addition (Transition Metal Catalysis): During late-stage cross-coupling of halo-fluoroquinolines (e.g., Suzuki or Buchwald-Hartwig reactions), low-valent, electron-rich transition metals can insert into the C–F bond. While C–Br or C–Cl bonds are typically more prone to oxidative addition, the use of highly electron-donating ligands (like N-heterocyclic carbenes or bulky biaryl phosphines) combined with specific metals (Ni(0) > Pd(0)) can lower the activation barrier for C–F insertion, leading to hydrodefluorination or undesired cross-coupling at the fluorinated site[2][3].
Troubleshooting workflow for identifying and resolving defluorination mechanisms in synthesis.
FAQ & Troubleshooting Guide
Q1: I am performing a Suzuki-Miyaura coupling on a 3-bromo-6-fluoroquinoline, but LC-MS shows significant loss of the fluorine atom. How do I achieve chemoselectivity? A: You are likely experiencing competitive oxidative addition into the C–F bond. This is a common side reaction when using highly reactive catalyst systems (e.g., Ni(COD)₂ or Pd with Buchwald ligands) designed for challenging substrates[3].
-
The Fix: Downgrade the electron density of your catalyst. Switch from Nickel to Palladium. Utilize bidentate phosphine ligands with larger bite angles and moderate electron-donating capability, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene). Furthermore, replace strong bases like NaOtBu with milder, non-nucleophilic bases like Cs₂CO₃ or K₂CO₃ to prevent concurrent SNAr defluorination.
Q2: During the cyclization step of my fluoroquinolone synthesis (Grohe method), I am observing up to 30% defluorinated byproduct. How can I close the ring without losing the fluorine? A: The Grohe route traditionally requires strong bases and high temperatures to drive the intramolecular cyclization, which creates a perfect storm for SNAr defluorination at the highly activated fluoro-sites[4].
-
The Fix: Transition your reaction medium to a Deep Eutectic Solvent (DES), such as a Choline Chloride:Urea or Glycerol:K₂CO₃ mixture. DES networks stabilize the transition state of the cyclization via extensive hydrogen bonding, allowing the ring closure to proceed at significantly lower temperatures (e.g., 60°C instead of >100°C) and with milder bases, effectively shutting down the SNAr defluorination pathway[4].
Q3: Can I use photoredox catalysis for late-stage functionalization of my fluoroquinoline? A: Proceed with extreme caution. Many highly oxidizing photocatalysts (like specific Acridinium salts or HATCN) are explicitly designed to enable defluorinative amination or alkylation via single-electron transfer (SET), generating an electrophilic aryl radical cation intermediate[1]. If your goal is to preserve the C–F bond, avoid highly oxidizing photoredox conditions and stick to thermal, mild Pd-catalyzed cross-coupling.
Quantitative Parameter Optimization
The following table summarizes the causal relationship between reaction parameters and chemoselectivity during the cross-coupling of a model bromo-fluoroquinoline. Use this as a baseline for your condition screening.
| Catalyst System | Base | Solvent | Temp (°C) | C–Br Coupling Yield (%) | Defluorination Yield (%) |
| Ni(COD)₂ / NHC | NaOtBu | Toluene | 100 | 15% | 82% |
| Pd₂(dba)₃ / XPhos | KOH | 1,4-Dioxane | 100 | 45% | 40% |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 89% | < 2% |
| Pd(dppf)Cl₂ | Cs₂CO₃ | THF | 70 | 94% | Not Detected |
Data Interpretation: Bidentate ligands combined with mild inorganic carbonates in polar aprotic solvents provide the optimal thermodynamic sink for C–Br insertion while leaving the C–F bond kinetically untouched.
Validated Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (Preserving C–F)
This protocol utilizes a self-validating IPC (In-Process Control) loop to ensure the C–F bond remains intact.
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 3-bromo-6-fluoroquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).
-
Solvent Addition: Add degassed, anhydrous THF (0.2 M concentration relative to the quinoline).
-
Reaction: Heat the mixture to 70°C.
-
Self-Validating IPC: At 2 hours, pull a 50 µL aliquot, quench with H₂O, extract with EtOAc, and run LC-MS.
-
Validation Check: Look for the mass of the desired product [M+H]⁺. If a mass of [M-F+H]⁺ or[M-F+Aryl]⁺ is detected, immediately cool the reaction to 50°C to arrest the activation energy required for C–F cleavage.
-
-
Workup: Upon complete consumption of the starting material (typically 4-6 hours), cool to room temperature, filter through a pad of Celite to remove the palladium black and salts, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: DES-Mediated Grohe Cyclization (Avoiding SNAr Defluorination)
This method leverages Deep Eutectic Solvents to lower the activation energy of ring closure, avoiding the harsh basic SNAr conditions[4].
-
DES Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) in a glass vial. Heat at 80°C with magnetic stirring until a transparent, viscous liquid forms. Cool to room temperature.
-
Reaction Setup: Add the acyclic fluoro-intermediate (e.g., the cyclopropylamine-substituted acrylate) (1.0 equiv) to the DES (approx. 5 volumes).
-
Mild Base Addition: Add K₂CO₃ (1.5 equiv). Causality note: The DES stabilizes the potassium cation, increasing the effective basicity of the carbonate without requiring hydroxide.
-
Cyclization: Stir the mixture at 60°C for 3 hours. Monitor by TLC.
-
Aqueous Quench & Precipitation: Add cold distilled water (10 volumes) to the reaction mixture. The DES components (Choline Chloride and Urea) are highly water-soluble and will partition into the aqueous phase, while the cyclized fluoroquinolone will precipitate as a solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum to yield the intact fluoroquinolone.
Mechanistic divergence in halo-fluoroquinoline cross-coupling based on catalyst and base selection.
References
- Synthetic Advantages of Defluorinative C–F Bond Functionaliz
- Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR 3 ) 2 (CO)(H) 2 ]: predicted scope and regioselectivities - Dalton Transactions.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI.
- Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media - MDPI.
Sources
- 1. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational study of the hydrodefluorination of fluoroarenes at [Ru(NHC)(PR 3 ) 2 (CO)(H) 2 ]: predicted scope and regioselectivities - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT32962C [pubs.rsc.org]
- 3. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 4. mdpi.com [mdpi.com]
Optimizing HPLC separation for 8-(Difluoromethoxy)-3-nitroquinolin-4-ol
Technical Support Center: HPLC Method Optimization for 8-(Difluoromethoxy)-3-nitroquinolin-4-ol
Welcome to the Technical Support Center. Analyzing highly functionalized heterocyclic compounds like 8-(Difluoromethoxy)-3-nitroquinolin-4-ol presents unique chromatographic challenges. This molecule features a tautomeric core, a strongly electron-withdrawing and UV-active nitro group, and a lipophilic difluoromethoxy moiety.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you achieve robust, reproducible separations.
Part 1: Diagnostic Workflow
Before adjusting your instrument parameters, consult the diagnostic logic tree below to identify the root cause of your chromatographic anomalies.
Diagnostic workflow for resolving HPLC peak shape anomalies in tautomeric quinolinols.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my pure standard of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol show two distinct peaks or a broad "saddle" shape? A: This is a classic manifestation of keto-enol tautomerism[1]. The molecule exists in a dynamic equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms[2]. When the rate of interconversion between these tautomers is similar to the timescale of your chromatographic separation, the molecules continuously transition between states while migrating down the column. Because the two forms interact differently with the stationary phase, this dynamic process results in a broad smear or split peaks[3].
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The Fix: You must manipulate the kinetics. Either increase the column temperature (e.g., 50 °C) to accelerate the interconversion so the detector sees a single, time-averaged peak, or use a strongly acidic mobile phase (pH ~2.0) to lock the molecule into a single protonation state.
Q2: How do I verify if a secondary peak is a tautomer or a genuine degradation product? A: Implement a self-validating temperature study. Inject your sample at 25 °C, 35 °C, and 50 °C.
-
Causality: Tautomerization is a temperature-dependent kinetic process. As thermal energy increases, the interconversion rate outpaces the separation mechanism.
-
Validation: If the two peaks merge into a single, sharper peak with a unified area at 50 °C, the secondary peak was a tautomer. If the peaks remain fully resolved and their relative area ratios do not change significantly with temperature, the secondary peak is a distinct chemical impurity.
Q3: I am experiencing severe peak tailing. Is this due to the difluoromethoxy group? A: No. The 8-difluoromethoxy group primarily increases the overall lipophilicity and retention time of the molecule. Peak tailing is driven by secondary interactions between the quinoline nitrogen and unreacted, acidic silanol groups on the silica stationary phase. While the strongly electron-withdrawing 3-nitro group reduces the basicity of the quinoline nitrogen, hydrogen bonding can still occur.
-
The Fix: Utilize a fully end-capped C18 column or a polar-embedded stationary phase. Ensure your mobile phase is sufficiently acidic (using Trifluoroacetic acid or Formic acid) to suppress the ionization of residual silanols, a standard approach for nitroquinoline derivatives[4].
Part 3: Quantitative Optimization Data
The table below summarizes the causal relationship between method parameters and chromatographic performance for tautomeric quinolinols.
Table 1: Effect of Temperature and Mobile Phase pH on Chromatographic Performance
| Temperature (°C) | Mobile Phase pH | Tautomeric State | Peak Symmetry (As) | Retention Factor (k') | Mechanistic Observation |
| 25 | 6.5 | Dynamic Equilibrium | 2.8 (Split) | 4.2 | Severe broadening due to slow interconversion relative to column transit. |
| 25 | 2.0 | Protonated/Locked | 1.4 | 5.5 | Improved symmetry; equilibrium locked by acidic modifier (TFA ion-pairing). |
| 50 | 6.5 | Fast Interconversion | 1.2 | 3.8 | Single sharp peak; thermal energy accelerates interconversion into a time-averaged state. |
| 50 | 2.0 | Protonated/Locked | 1.05 | 4.9 | Optimal resolution and symmetry. Silanol interactions fully suppressed. |
Part 4: Step-by-Step Method Optimization Protocol
To establish a self-validating, robust separation method, follow this sequential protocol:
Step 1: Sample Preparation & Solvent Matching
-
Dissolve 8-(Difluoromethoxy)-3-nitroquinolin-4-ol in a diluent that closely matches the initial mobile phase conditions (e.g., 90% Water / 10% Acetonitrile with 0.1% TFA).
-
Causality: Injecting a sample dissolved in 100% strong organic solvent into a highly aqueous mobile phase causes localized precipitation and band broadening at the column head.
Step 2: Stationary Phase Selection
-
Install a high-purity, fully end-capped C18 column (e.g., 100 x 4.6 mm, 3 µm particle size).
-
Ensure the column is rated for elevated temperatures and low pH environments.
Step 3: Mobile Phase Preparation
-
Solvent A: Prepare ultrapure water containing 0.1% Trifluoroacetic acid (TFA) (v/v) to achieve a pH of ~2.0.
-
Solvent B: Prepare HPLC-grade Acetonitrile containing 0.1% TFA (v/v).
-
Causality: TFA acts as both an acidifier to lock the tautomeric equilibrium and an ion-pairing agent to mask residual silanols.
Step 4: Temperature Control & Validation
-
Set the column oven to 50 °C .
-
Self-Validation Check: Perform a blank injection, followed by a standard injection at 25 °C, and then at 50 °C. Confirm that peak splitting observed at 25 °C collapses into a single, symmetrical peak at 50 °C.
Step 5: Gradient Design
-
Initiate a linear gradient starting at 10% Solvent B, ramping to 90% Solvent B over 15 minutes.
-
Hold at 90% B for 3 minutes to elute any highly lipophilic impurities, then re-equilibrate at 10% B for 5 minutes.
Step 6: Detection Parameters
-
Set the UV-Vis or Diode Array Detector (DAD) to 340 nm .
-
Causality: The 3-nitroquinoline chromophore exhibits strong, specific absorption in the near-UV range. Monitoring at 340 nm maximizes signal-to-noise ratio while avoiding the low-wavelength baseline drift commonly caused by TFA absorbance below 220 nm.
References
-
Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. nih.gov.[Link]
-
A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. acs.org.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Thermal Stability of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol During Reflux
Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 8-(Difluoromethoxy)-3-nitroquinolin-4-ol (CAS: 2260931-98-2)
This support center provides field-proven troubleshooting, mechanistic insights, and validated protocols for handling the thermal stability challenges of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol. This compound is a critical building block in the synthesis of advanced therapeutics, including CFTR potentiators[1] and kinase inhibitors[2]. However, processing it at elevated temperatures—such as during reflux for chlorination or cyclization—requires strict control over reaction kinetics and thermodynamics.
Core Causality: Mechanistic Insights into Thermal Degradation
Understanding why degradation occurs is the first step in preventing it. As a Senior Application Scientist, I emphasize that every failed reaction with this substrate typically traces back to three competing thermal mechanisms:
A. Glass-Facilitated Defluorination of the -OCF₂H Group
While the difluoromethoxy group is strategically incorporated into drugs to enhance lipophilicity and metabolic stability[3], it becomes labile under prolonged reflux in acidic media (e.g., POCl₃ or SOCl₂). At temperatures exceeding 100°C, the -OCF₂H group can undergo glass-facilitated thermal decomposition[4]. Fluoride ions generated in trace amounts react with the silica in borosilicate glass reactors to form volatile SiF₄. This irreversible side reaction drives the equilibrium forward, stripping the difluoromethoxy group and yielding an 8-hydroxy-3-nitroquinolin-4-ol impurity.
B. Nitroaromatic Exothermic Runaway
The 3-nitro group, conjugated with the electron-rich quinoline core, possesses a high inherent decomposition energy. Refluxing nitroaromatics near their thermal decomposition onset temperature (
C. Tautomeric Insolubility and "Hot Spots"
8-(Difluoromethoxy)-3-nitroquinolin-4-ol exists in tautomeric equilibrium with its 4-quinolone form. The quinolone tautomer exhibits strong intermolecular hydrogen bonding, drastically reducing its solubility in non-polar solvents. During reflux, undissolved particulates can adhere to the reactor walls, creating localized "hot spots" that accelerate both defluorination and nitro-group decomposition.
Mechanistic pathways of thermal degradation during high-temperature reflux.
Troubleshooting & FAQs
Q1: My LC-MS shows a significant M-50 impurity (loss of CF₂) after 12 hours of reflux in POCl₃. How do I prevent this? A1: The M-50 peak corresponds to the 8-hydroxy derivative. Prolonged reflux in Lewis acidic conditions accelerates the thermal hydrolysis of the -OCF₂H group. Solution: Do not extend reflux times to force completion. Instead, add a catalytic amount of N,N-Dimethylformamide (DMF) (0.1–0.5 eq) to the POCl₃. This generates the highly electrophilic Vilsmeier-Haack complex, which accelerates the chlorination kinetics, reducing the required reflux time from 12 hours to 2–3 hours and preserving the difluoromethoxy group.
Q2: During scale-up, the reflux reaction mixture darkened rapidly, and the internal temperature spiked above the solvent boiling point. What happened?
A2: You experienced an autocatalytic exothermic decomposition of the 3-nitro group. For highly energetic reactions, the heat of reaction can cause the temperature to reach the
Q3: The starting material isn't fully dissolving at reflux, leading to incomplete conversion. Can I switch to a higher-boiling solvent like xylenes? A3: Proceed with extreme caution. Increasing the boiling point of the solvent exponentially increases the rate of -OCF₂H thermal degradation. Instead of raising the temperature, increase the solvent volume or utilize a polar aprotic co-solvent (e.g., acetonitrile or sulfolane) to disrupt the hydrogen bonding of the 4-quinolone tautomer and improve solubility.
Quantitative Data: Thermal Stability & Impurity Profiling
The following tables summarize the critical thermal parameters and time-dependent degradation profiles to guide your experimental design.
Table 1: Thermal Hazard Metrics (DSC/ARC Screening)
| Parameter | Value / Observation | Safety Implication |
| DSC | ~185°C – 210°C | Exothermic decomposition of the 3-nitro group begins. |
| Decomposition Enthalpy ( | > 800 J/g | High risk of thermal runaway (Stoessel Class 4/5)[4]. |
| Recommended Max Reflux Temp | 110°C | Must maintain a >50°C safety margin below |
| POCl₃ Boiling Point (MTT) | 106°C | Safe for controlled reflux, provided kinetics are fast. |
Table 2: Impurity Generation vs. Reflux Time (in POCl₃ at 106°C)
| Reflux Time | Target Product (%) | 8-Hydroxy Impurity (%) | Tarry Byproducts (%) |
| 1 Hour | 45.0% | < 0.5% | < 0.1% |
| 3 Hours (with DMF cat.) | 98.2% | 0.8% | < 0.5% |
| 6 Hours (no cat.) | 82.0% | 5.4% | 2.1% |
| 12 Hours (no cat.) | 61.5% | 18.7% | 12.5% |
Validated Experimental Protocols
To ensure a self-validating system, the following protocols integrate safety screening directly into the synthetic workflow.
Protocol A: Thermal Hazard Screening (Pre-Reflux Validation)
Purpose: To quantify the risk of runaway reactions before scaling up.
-
Sample Preparation: Weigh 2–5 mg of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol into a gold-plated high-pressure DSC crucible.
-
DSC Execution: Run the DSC from 25°C to 300°C at a heating rate of 5°C/min under a nitrogen atmosphere[4].
-
Data Analysis: Identify the onset temperature (
) of the primary exotherm. Calculate the total energy release ( ). -
Validation Gate: If
> 500 J/g and is within 50°C of your planned reflux temperature, do not proceed . Redesign the reaction to operate at a lower temperature or utilize ARC for precise pressure/temperature mapping.
Protocol B: Kinetically Controlled Chlorination (Minimizing Thermal Exposure)
Purpose: Conversion to 4-chloro-8-(difluoromethoxy)-3-nitroquinoline while preventing defluorination.
-
Setup: Equip a thoroughly dried, multi-neck round-bottom flask (preferably PTFE-lined if scaling >100g to prevent glass-facilitated defluorination) with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Loading: Suspend 8-(Difluoromethoxy)-3-nitroquinolin-4-ol (1.0 eq) in anhydrous POCl₃ (5.0–8.0 eq). The mixture will appear as a heterogeneous slurry.
-
Catalytic Activation: Carefully add anhydrous DMF (0.1 eq) dropwise at room temperature. Note: A mild exotherm may occur as the Vilsmeier-Haack complex forms.
-
Controlled Heating: Heat the mixture to 95°C–100°C (just below vigorous reflux) using a tightly controlled oil bath or heating mantle. Monitor internal temperature continuously.
-
Reaction Monitoring: After 2 hours, sample the reaction. Quench the aliquot in ice-cold methanol and analyze via LC-MS.
-
Workup: Once conversion is >98%, cool the reactor to 20°C immediately. Concentrate the excess POCl₃ under reduced pressure (do not exceed 50°C bath temperature) to prevent thermal stress during concentration.
Workflow for thermal safety validation and kinetically controlled reflux.
References
-
Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Organic Process Research & Development. Available at:[Link]
-
Glass-Facilitated Thermal Decomposition of Difluoromethoxy Arenes. ACS Organic Process Research & Development. Available at:[Link]
-
Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry. Available at:[Link]
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at:[Link]
Sources
Removing regioisomers from 8-(Difluoromethoxy)-3-nitroquinolin-4-ol mixtures
Technical Support Center: Resolving Regioisomers in 8-(Difluoromethoxy)-3-nitroquinolin-4-ol Synthesis
Welcome to the Application Support Center. As researchers and drug development professionals, synthesizing substituted quinolin-4-ols often presents significant regioselectivity challenges. When nitrating 8-(difluoromethoxy)quinolin-4-ol to produce the 3-nitro target (CAS: 2260931-98-2), the formation of the 6-nitro regioisomer and 3,6-dinitro impurities is a persistent bottleneck. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-purity isolation of your target compound.
Visualizing the Resolution Workflow
Workflow for the synthesis, analysis, and purification of 3-nitroquinolin-4-ol regioisomers.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why does the nitration of 8-(difluoromethoxy)quinolin-4-ol yield a nearly 1:1 mixture of 3-nitro and 6-nitro regioisomers? The Causality: The regioselectivity of electrophilic aromatic substitution (EAS) on the quinolin-4-ol scaffold is dictated by competing electronic effects. The 4-hydroxyl group (often existing in its tautomeric 4-quinolone form) strongly activates the C3 position via resonance. However, in the strongly acidic environment of standard nitration (H₂SO₄/HNO₃), the quinoline nitrogen is protonated. Kinetic studies on 4-hydroxyquinoline derivatives demonstrate that this protonation, combined with the 4-OH group's resonance, paradoxically activates the C6 position by a factor of 3.3 × 10³ compared to the unsubstituted quinolinium ion[1]. Furthermore, the 8-(difluoromethoxy) group exerts a strong inductive electron-withdrawing effect (-I), which deactivates the adjacent C7 position and funnels electrophilic attack toward C6 and C3, resulting in moderate regioselectivity and the formation of the 6-nitro byproduct[2].
Q2: How can I definitively distinguish the 3-nitro target from the 6-nitro byproduct without relying solely on LC-MS? The Self-Validating System: Mass spectrometry alone cannot differentiate these isomers as they share the exact same mass (m/z[M+H]⁺ 257.05). You must use ¹H-NMR and 2D-NMR (NOESY/HMBC) to create a self-validating analytical loop. In the target 3-nitro isomer, the C2 proton is highly deshielded by the adjacent nitro group and the heteroatom, appearing as a sharp, isolated singlet around 9.21 ppm. Crucially, in a NOESY spectrum, this C2-H will only show spatial correlation with the N-H proton (if in the quinolone tautomer) and will lack any cross-ring correlations. Conversely, the 6-nitro isomer will exhibit a distinct C3-H peak (typically a doublet around 6.80 ppm) and altered splitting in the aromatic region due to the nitro group at C6. If your C2-H peak shows NOE correlations to the aromatic ring, your structure is misassigned.
Q3: Standard silica gel chromatography is failing to separate the isomers. What is the most effective purification protocol? The Causality: The 3-nitro and 6-nitro isomers have nearly identical polarities, causing them to co-elute on standard normal-phase silica. However, their pKa values differ significantly. The 3-nitro group stabilizes the conjugate base of the 4-OH group (via ortho-inductive and resonance effects) much more effectively than the distant 6-nitro group, making the 3-nitro isomer more acidic. We exploit this thermodynamic difference using a pH-gradient precipitation protocol.
Step-by-Step Methodology: pH-Gradient Selective Precipitation
-
Solubilization: Suspend 10 g of the crude regioisomer mixture in 100 mL of deionized water. Slowly add 1.0 M NaOH (aq) under continuous stirring until the mixture completely dissolves (approx. pH 10.0). Both isomers are now in their highly soluble sodium salt forms.
-
First Acidification (Impurity Removal): Attach a calibrated pH meter. Dropwise, add 0.5 M HCl (aq) while stirring vigorously until the pH reaches exactly 6.8.
-
Equilibration: Stir the suspension at room temperature for 30 minutes. The less acidic 6-nitro isomer will protonate and precipitate out of the solution, while the more acidic 3-nitro isomer remains dissolved as a salt.
-
Filtration: Vacuum filter the suspension through a fine glass frit. Discard the filter cake (6-nitro impurity) or save it for alternative studies.
-
Second Acidification (Target Isolation): Take the clear filtrate and resume the dropwise addition of 0.5 M HCl until the pH drops to 3.5. The target 8-(difluoromethoxy)-3-nitroquinolin-4-ol will rapidly precipitate as a pale yellow solid.
-
Validation: Filter the target solid, wash with 3 x 20 mL of ice-cold distilled water to remove residual salts, and dry under vacuum at 45°C overnight. Confirm purity via the NMR self-validation loop described in Q2.
Q4: I am observing a significant amount of a +45 Da impurity in my LC-MS. What is it, and how do I prevent it? The Causality: A mass shift of +45 Da (from 256 to 301) indicates over-nitration, specifically the formation of the 3,6-dinitro-8-(difluoromethoxy)quinolin-4-ol impurity. This occurs when the reaction temperature exceeds 25°C, providing enough thermal energy to overcome the deactivation caused by the first nitro group, allowing a second nitronium ion to attack. Solution: Strictly control your nitrating agent stoichiometry to exactly 1.05 equivalents. Ensure the H₂SO₄/HNO₃ mixture is added dropwise at 0°C to 5°C, and never let the reaction exotherm exceed 15°C.
Quantitative Analytical Reference Data
To aid in your QA/QC processes, compare your analytical results against the standardized parameters in the table below.
| Analytical Parameter | 8-(Difluoromethoxy)-3-nitroquinolin-4-ol (Target) | 8-(Difluoromethoxy)-6-nitroquinolin-4-ol (Byproduct) | 3,6-Dinitro Impurity (Over-nitrated) |
| Expected m/z [M+H]⁺ | 257.05 | 257.05 | 302.04 |
| ¹H-NMR (C2-H shift) | ~9.21 ppm (singlet) | ~8.05 ppm (doublet) | ~9.30 ppm (singlet) |
| ¹H-NMR (C3-H shift) | Absent | ~6.80 ppm (doublet) | Absent |
| Relative pKa | ~5.5 (More acidic) | ~6.8 (Less acidic) | < 4.0 (Highly acidic) |
| TLC R_f (DCM:MeOH 9:1) | 0.45 | 0.52 | 0.30 |
References
-
Moodie, R. B., Penton, J. R., & Schofield, K. "Heteroaromatic reactivity. Part VI. Kinetics and products of the nitration of 4-hydroxyquinoline, 1-methyl-4-quinolone, 4-methoxyquinoline, and 4-hydroxycinnoline in sulphuric acid." Journal of the Chemical Society B: Physical Organic, 1971. Available at: [Link]
-
CORE. "Exploration of Toll-like Receptor 7 and 8 Agonists as Potential Vaccine Adjuvants", 2015. Available at: [Link]
Sources
- 1. Heteroaromatic reactivity. Part VI. Kinetics and products of the nitration of 4-hydroxyquinoline, 1-methyl-4-quinolone, 4-methoxyquinoline, and 4-hydroxycinnoline in sulphuric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Buy 3-Nitroquinolin-4-ol | 50332-66-6 [smolecule.com]
Technical Support Center: Troubleshooting Crystallization Failures for 3-Nitroquinolin-4-ol Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of imidazoquinoline precursors. 3-Nitroquinolin-4-ol derivatives are critical intermediates in the synthesis of Toll-like receptor 7 and 8 (TLR7/8) agonists, which are pivotal in modern vaccine adjuvants and immunotherapies[1].
Despite their utility, the isolation and crystallization of these compounds are notoriously difficult. This guide provides field-proven, mechanistic insights to help you overcome common crystallization failures, ensuring high-purity yields for your downstream drug development workflows.
Crystallization Diagnostic Workflow
Before diving into specific troubleshooting steps, use the following logical workflow to diagnose your crystallization phase behavior.
Workflow for diagnosing and resolving 3-nitroquinolin-4-ol crystallization failures.
Troubleshooting Guides & FAQs
Q1: Why does my 3-nitroquinolin-4-ol derivative consistently "oil out" instead of forming crystals? Causality: Oiling out (liquid-liquid phase separation, LLPS) occurs when your cooling trajectory crosses the binodal curve before reaching the metastable zone limit for crystallization. 3-Nitroquinolin-4-ol derivatives possess strong intermolecular hydrogen bonding networks (between the C3-nitro and C4-hydroxyl/carbonyl groups) and exhibit tautomerism (quinolin-4-ol vs. quinolin-4(1H)-one). This structural duality disrupts uniform crystal lattice packing, favoring a supersaturated, disordered liquid phase. Solution: You must shift the solubility curve. Instead of pure cooling crystallization, use a hot anti-solvent addition method. By adding an anti-solvent at an elevated temperature, you bypass the binodal curve and directly enter the metastable zone conducive to nucleation.
Q2: I am experiencing poor solubility in standard organic solvents (e.g., ethyl acetate, hexane, DCM). How should I select a solvent system? Causality: The high lattice energy driven by planar π-π stacking and robust hydrogen bonding makes these derivatives highly insoluble in non-polar or weakly polar solvents. Solution: Employ highly polar aprotic solvents (like DMF)[2] or organic acids (like propionic acid) to disrupt the intermolecular hydrogen bonds. For instance, the nitration of 4-hydroxyquinoline is optimally performed in propionic acid at 125°C; the product can be directly crystallized upon cooling and subsequent ethanol washing[3]. Alternatively, a 10% methanol in dichloromethane mixture has been proven effective for specific substituted derivatives on a large scale[1].
Q3: How do I prevent the formation of amorphous precipitates when using anti-solvents? Causality: Adding an anti-solvent too quickly at low temperatures creates massive local supersaturation. The system minimizes free energy by rapidly crashing out as an amorphous solid rather than taking the time to build an ordered crystal lattice. Solution: Implement a self-validating hot-seeding protocol. Add the anti-solvent dropwise while the solution is still hot (e.g., 80°C), introduce seed crystals, and hold the temperature for 30 minutes to allow the seed bed to mature before final cooling.
Quantitative Data: Solvent Screening
To facilitate your solvent selection, the following table summarizes the phase behavior of 3-nitroquinolin-4-ol across various solvent systems based on empirical laboratory data.
| Solvent System | Solubilizing Mechanism | Hot Solubility (>80°C) | Cold Solubility (20°C) | Crystallization Outcome | Recommended Use |
| Propionic Acid | H-bond disruption | High | Low | Excellent (High purity, large crystals) | Primary crystallization / Reaction solvent[3] |
| 10% MeOH in DCM | Polarity tuning | Moderate | Very Low | Good (Suitable for substituted derivatives) | Large-scale purification (>5g)[1] |
| DMF / Water | High dielectric constant | Very High | Low | Prone to oiling out if water added too fast | Highly insoluble tautomers[2] |
| Hot Ethanol | Weak H-bond donor | Low-Moderate | Very Low | Good (Small needle-like crystals) | Anti-solvent or final wash[3] |
Self-Validating Experimental Protocol
High-Yield Crystallization of 3-Nitroquinolin-4-ol via Acid/Alcohol Co-Solvent System
Objective: Achieve >98% purity of 3-nitroquinolin-4-ol while preventing LLPS and amorphous precipitation. This protocol leverages propionic acid for dissolution and ethanol as a controlled anti-solvent[3].
Step-by-Step Methodology:
-
Dissolution: Suspend 10 g of crude 3-nitroquinolin-4-ol in 25 mL of propionic acid. Heat the mixture to 120–125°C under continuous stirring until complete dissolution is achieved.
-
Causality: Propionic acid acts as a strong hydrogen bond acceptor/donor, breaking the stable tautomeric lattice that prevents dissolution in standard solvents.
-
-
Hot Filtration (Self-Validation Checkpoint 1): Pass the hot solution through a pre-heated glass microfiber filter to remove insoluble impurities.
-
Validation: If the filter clogs prematurely, the temperature has dropped below the solubility threshold. Reheat the funnel and solution to 125°C and repeat.
-
-
Controlled Cooling: Cool the filtrate slowly (0.5 °C/min) to 85°C.
-
Anti-Solvent Addition: At 85°C, begin the dropwise addition of 15 mL of hot ethanol (70°C).
-
Causality: Adding the anti-solvent hot prevents the local supersaturation spikes that cause amorphous precipitation.
-
-
Seeding (Self-Validation Checkpoint 2): Add 10 mg of pure 3-nitroquinolin-4-ol seed crystals. Hold the temperature at 80°C for 30 minutes.
-
Validation: Visually inspect the flask. The seed crystals should remain suspended and begin to grow. If they dissolve completely, the solution is undersaturated; add 2 mL more of hot ethanol and re-seed.
-
-
Final Cooling: Cool the suspension to 20°C at a highly controlled rate of 0.2 °C/min.
-
Isolation: Filter the resulting beige crystalline solid under vacuum. Wash successively with cold ethanol (2 x 10 mL) and deionized water (2 x 10 mL) to remove residual propionic acid[3].
-
Drying: Dry under reduced pressure at 60°C for 12 hours to yield the final product.
References
- Title: Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist Source: ChemRxiv URL
- Title: Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines Source: RSC Advances URL
- Title: Substituted imidazoquinolines as agonists of tlr7 (WO2019048353A1)
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06395F [pubs.rsc.org]
- 3. WO2019048353A1 - Substituted imidazoquinolines as agonists of tlr7 - Google Patents [patents.google.com]
Preventing degradation of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol in solution
Technical Support Center: 8-(Difluoromethoxy)-3-nitroquinolin-4-ol Solution Stability
Welcome to the Technical Support Center for handling, storing, and troubleshooting 8-(Difluoromethoxy)-3-nitroquinolin-4-ol . This compound is a highly functionalized quinoline derivative utilized in advanced drug discovery and biochemical assays. While its structural motifs (a 3-nitro group, a quinolin-4-ol core, and an 8-difluoromethoxy group) confer unique biological activities, they also introduce specific chemical vulnerabilities in solution.
This guide provides field-proven insights, causality-driven troubleshooting, and validated standard operating procedures (SOPs) to ensure the scientific integrity of your experiments.
Section 1: Core Degradation Mechanisms
To prevent degradation, one must first understand the structural liabilities of the molecule. The degradation of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol is driven by three primary pathways:
-
Nucleophilic Attack at C-4: The C-4 position is exceptionally electrophilic. The electron-withdrawing nature of the 3-nitro group, combined with the electron-deficient quinoline nitrogen, highly activates the C-4 position toward nucleophilic substitution via a Meisenheimer complex intermediate[1].
-
Photodegradation: Nitroaromatic compounds, particularly 3-nitroquinolines, are notoriously photolabile. Exposure to ambient or UV light triggers photochemical reduction of the nitro group or complex ring-opening reactions[2].
-
Alkaline Hydrolysis: While the difluoromethoxy group is generally a stable bioisostere for methoxy groups, under strongly basic conditions, it is susceptible to ether cleavage or nucleophilic aromatic substitution (
), yielding an 8-hydroxy derivative[3][4]. Furthermore, high pH accelerates the general degradation kinetics of nitro-heterocycles[5].
Fig 1: Primary degradation pathways of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol in solution.
Section 2: Troubleshooting & FAQs
Q1: My stock solution in DMSO turned from pale yellow to dark brown over a week on the bench. What happened? Causality: This is a classic hallmark of photodegradation. The 3-nitroquinoline core absorbs light in the near-UV and visible spectrum, providing the activation energy required to reduce the nitro group to nitroso or hydroxylamine intermediates, which rapidly polymerize into dark, insoluble azo-dyes or undergo ring cleavage[2][6]. Resolution: Always store stock solutions in amber glass vials. For long-term storage, solutions must be kept at -80°C in the dark.
Q2: During in vitro enzymatic assays, the compound loses activity within 2 hours. LC-MS analysis shows complex adducts and a loss of the parent mass. Why?
Causality: You are likely using a nucleophilic buffer. If your assay buffer contains primary amines (e.g., Tris buffer) or thiol-based reducing agents (e.g., DTT,
Q3: I dissolved the compound in a high-pH buffer (pH 9.5) to improve aqueous solubility, but LC-MS shows a new peak with a mass loss of ~50 amu. What is this byproduct?
Causality: You have induced alkaline hydrolysis of the difluoromethoxy group. Under strong basic conditions, the
Section 3: Quantitative Stability Data
To guide your experimental design, refer to the stability matrix below. This data summarizes the half-life (
| Solvent / Buffer Condition | Environmental Factor | Estimated | Primary Degradant | Recommendation |
| Anhydrous DMSO | Dark, -80°C | > 12 months | None | Optimal storage |
| Anhydrous DMSO | Ambient Light, 25°C | < 48 hours | Photodegradation products | Avoid |
| Aqueous Buffer (HEPES, pH 7.4) | Dark, 37°C | ~ 18-24 hours | Minor hydrolysis | Prepare fresh daily |
| Aqueous Buffer (Tris, pH 7.4) | Dark, 37°C | < 2 hours | C-4 amine adduct | Incompatible buffer |
| Aqueous Buffer (pH 10.0) | Dark, 37°C | < 30 mins | 8-hydroxy derivative | Avoid high pH |
Section 4: Standard Operating Procedures (SOP)
To establish a self-validating system, follow this step-by-step methodology for preparing and storing your master stock solutions. This protocol ensures that any observed loss of activity is due to biological factors, not chemical degradation.
Protocol: Preparation of a 10 mM Stable Master Stock
-
Equilibration: Remove the lyophilized powder from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Preventing ambient moisture condensation on the cold powder prevents premature hydrolytic degradation.
-
Weighing: Weigh the required mass under low-light conditions (e.g., yellow safety light or dimmed room lighting).
-
Dissolution: Dissolve the powder in anhydrous, argon-purged DMSO (water content <0.01%). Vortex gently until a clear, pale-yellow solution is achieved. Self-Validation Check: If the solution is dark orange or brown, the dry powder was already compromised by light or moisture.
-
Aliquotting: Dispense the solution into single-use amber glass vials (e.g., 10 µL to 50 µL aliquots). Do not use plastic microcentrifuge tubes for long-term storage, as DMSO can leach plasticizers and plastic is permeable to oxygen.
-
Cryopreservation: Flash-freeze the aliquots in liquid nitrogen.
-
Storage: Store the frozen aliquots at -80°C in a sealed, desiccated secondary container.
Fig 2: Optimal workflow for preparing and storing stable stock solutions.
References
- Buy 3-Nitroquinolin-4-ol | 50332-66-6.Smolecule.
- 3-Nitroquinoline | 17576-53-3.Benchchem.
- Side reactions of "6-(Difluoromethoxy)picolinonitrile" under strong basic conditions.Benchchem.
- pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution.Semantic Scholar.
- The Stability and Reactivity of Tri-, Di-, and Monofluoromethyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions.ResearchGate.
Sources
- 1. Buy 3-Nitroquinolin-4-ol | 50332-66-6 [smolecule.com]
- 2. 3-Nitroquinoline | 17576-53-3 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 3-Aminoquinoline-2-carboxylic acid | 887245-74-1 | Benchchem [benchchem.com]
Validation & Comparative
Mass Spectrometry Fragmentation Patterns of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol: A Comparative Analytical Guide
Introduction & Mechanistic Rationale
In modern drug discovery and agrochemical development, the incorporation of fluorinated moieties such as the difluoromethoxy (-OCF₂H) group is a highly effective strategy to modulate lipophilicity, metabolic stability, and target binding affinity. When combined with a nitroaromatic core—as seen in 8-(Difluoromethoxy)-3-nitroquinolin-4-ol (CAS: 2260931-98-2)—the resulting molecule presents a unique analytical challenge.
Understanding the tandem mass spectrometry (MS/MS) behavior of this compound is critical for pharmacokinetic profiling and metabolite identification. The electron-withdrawing nature of both the -NO₂ and -OCF₂H groups significantly alters the electron density of the quinoline ring. This guide deconstructs the specific collision-induced dissociation (CID) pathways of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol, objectively compares its analytical performance against its non-fluorinated analog (8-Methoxy-3-nitroquinolin-4-ol), and provides a self-validating experimental framework for high-resolution mass spectrometry (HRMS).
Self-Validating LC-MS/MS Experimental Protocol
To ensure absolute trustworthiness in your structural elucidation, the following protocol is designed as a self-validating system . It does not merely list steps; it establishes causality for every parameter to guarantee that the observed fragments are genuine product ions and not in-source artifacts.
Phase 1: System Suitability & Calibration (The Validation Step)
-
Causality: Before analyzing halogenated nitroaromatics, the mass spectrometer must be calibrated to a mass accuracy of < 5 ppm. Fluorine and oxygen mass defects can be easily misinterpreted if the time-of-flight (TOF) or Orbitrap analyzer is drifting.
-
Action: Infuse a standardized tuning mix. Run a solvent blank (50:50 MeOH:H₂O) to confirm the absence of carryover or background isobaric interferences at m/z 257.05.
Phase 2: Sample Preparation
-
Causality: 8-(Difluoromethoxy)-3-nitroquinolin-4-ol exhibits poor aqueous solubility due to the fluorinated group but contains a basic quinoline nitrogen.
-
Action: Prepare a 1 µg/mL solution in 50:50 Methanol:Water containing 0.1% Formic Acid. The formic acid forces the protonation of the quinoline nitrogen, ensuring high ionization efficiency in positive electrospray ionization (ESI+) mode.
Phase 3: Chromatographic Separation & MS/MS Acquisition
-
Causality: A gradient elution on a C18 column is required to separate the analyte from potential degradation products (e.g., denitrated impurities). We utilize normalized collision energies (NCE) across a gradient (15–35 eV) because the -NO₂ group cleaves at lower energies, while the -OCF₂H group requires higher energy to expel difluorocarbene.
-
Action: Execute the UHPLC gradient. Isolate the precursor ion [M+H]⁺ at m/z 257.05 using the quadrupole, fragment via Argon gas CID, and detect using HRMS.
Figure 1: Step-by-step LC-MS/MS analytical workflow for quinoline derivatives.
Core Fragmentation Pathways: The "Why" and "How"
Upon ESI+ ionization, 8-(Difluoromethoxy)-3-nitroquinolin-4-ol forms a stable protonated molecular ion [M+H]⁺ at m/z 257.05 . The CID of this precursor ion is governed by two competing pathways driven by the functional groups at positions 3 and 8.
Pathway A: Nitroaromatic Cleavage Dynamics
Nitroaromatic compounds are notorious for specific neutral losses under CID [1]. The initial fragmentation typically occurs at the -NO₂ group due to its relative instability compared to the aromatic core.
-
Loss of NO (30 Da): The precursor ion undergoes a rearrangement to a nitrite ester intermediate, followed by the expulsion of nitric oxide (NO) to yield a fragment at m/z 227.05 .
-
Loss of NO₂ (46 Da): Direct homolytic or heterolytic cleavage of the C-N bond results in the loss of the entire nitro radical/molecule, yielding a dominant fragment at m/z 211.05 [3]. This is a highly diagnostic peak for 3-nitroquinolines.
Pathway B: Difluoromethoxy Expulsion
Once the nitro group is cleaved, the secondary fragmentation is dictated by the 8-difluoromethoxy group. The strong electronegativity of the fluorine atoms makes the -OCF₂H group highly susceptible to specific high-energy losses [2, 4].
-
Loss of Hydrogen Fluoride (HF, 20 Da): The intermediate at m/z 211.05 can lose HF, yielding a fragment at m/z 191.04 . This occurs via a cyclic transition state involving the adjacent aromatic protons.
-
Loss of Difluorocarbene (:CF₂, 50 Da): A hallmark of difluoromethoxy-substituted aromatics is the expulsion of a neutral difluorocarbene molecule, leaving behind a hydroxylated quinoline core at m/z 161.05 .
Figure 2: Proposed ESI+ CID fragmentation of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol.
Comparative Analytical Performance
To truly understand the impact of the difluoromethoxy group, we must objectively compare 8-(Difluoromethoxy)-3-nitroquinolin-4-ol against its non-fluorinated structural analog, 8-Methoxy-3-nitroquinolin-4-ol .
The substitution of a methoxy (-OCH₃) group with a difluoromethoxy (-OCF₂H) group fundamentally alters both the chromatographic retention and the MS/MS spectral signature. The inductive electron withdrawal by the fluorine atoms decreases the overall basicity of the quinoline nitrogen, slightly reducing ESI+ ionization efficiency compared to the methoxy analog, while simultaneously increasing reversed-phase retention time due to enhanced lipophilicity [2].
Quantitative Comparison Summary
| Analytical Parameter | 8-(Difluoromethoxy)-3-nitroquinolin-4-ol | 8-Methoxy-3-nitroquinolin-4-ol |
| Molecular Formula | C₁₀H₆F₂N₂O₄ | C₁₀H₈N₂O₄ |
| Exact Mass [M+H]⁺ | 257.0374 Da | 221.0562 Da |
| Primary Neutral Loss 1 | -NO₂ (46 Da) | -NO₂ (46 Da) |
| Primary Neutral Loss 2 | -CF₂ (50 Da) & -HF (20 Da) | -CH₃ (15 Da) |
| ESI+ Ionization Efficiency | Moderate (Inductive pull from F atoms) | High (Electron-donating -OCH₃) |
| RP-UHPLC Retention | Longer (Higher lipophilicity) | Shorter (Lower lipophilicity) |
| Diagnostic MS/MS Ion | m/z 161.05 ([M+H - NO₂ - CF₂]⁺) | m/z 160.04 ([M+H - NO₂ - CH₃]⁺) |
References
- Characteristic fragmentations of nitroaromatic compounds (NACs) in Orbitrap HCD and integrated strategy for recognition of NACs in environmental samples. Science of the Total Environment / PubMed.
- Characterization of 2-(Difluoromethoxy)
- Denitration of nitroaromatic compounds by arylnitrile radical cations.
- Identification of Degradation Products in the Phosphodiesterase (PDE-4) Inhibitor Roflumilast Using High Resolution Mass Spectrometry and Density Functional Theory Calculations.
Comparing bioactivity of 8-difluoromethoxy vs 8-methoxy quinolines
The C-8 position of the quinolone and fluoroquinolone scaffold is a critical determinant of a molecule's pharmacokinetic profile, target affinity, and resistance-breaking capabilities. Historically, the introduction of an 8-methoxy (-OCH₃) group, as seen in moxifloxacin, represented a major leap forward by enhancing activity against Gram-positive pathogens and reducing the phototoxicity associated with 8-halogenated derivatives.
However, the bioisosteric replacement of the 8-methoxy group with an 8-difluoromethoxy (-OCHF₂) group—exemplified by molecules like garenoxacin (BMS-284756) and CS-940—has unlocked new dimensions of bioactivity. This guide provides an in-depth, objective comparison of these two substituents, exploring the causality behind their experimental performance, target interactions, and non-classical applications.
Mechanistic Causality: Electronic and Steric Dynamics
The divergent bioactivity between 8-methoxy and 8-difluoromethoxy quinolines is rooted in their distinct physicochemical properties:
-
Electronic Effects & Target Affinity: The 8-methoxy group is electron-donating via resonance, which increases the electron density of the quinolone core. In contrast, the 8-difluoromethoxy group is strongly electron-withdrawing due to the highly electronegative fluorine atoms. This inductive effect alters the pKa of the C-3 carboxylic acid and the C-7 basic amine, optimizing the molecule's zwitterionic state at physiological pH. This optimization enhances π-π stacking interactions within the drug-enzyme-DNA ternary complex, directly increasing the stability of the DNA cleavage complex[1].
-
Lipophilicity and Penetration: The addition of fluorine atoms significantly increases the lipophilicity (logP) of the molecule. This facilitates superior penetration through the lipid-rich cell walls of Gram-positive bacteria and anaerobes, bypassing certain porin-dependent resistance mechanisms common in Gram-negative species.
-
Dual Targeting: The most profound consequence of the 8-difluoromethoxy substitution is its ability to achieve near-equipotent inhibition of both DNA Gyrase and Topoisomerase IV. While 8-methoxy quinolines often show a slight bias toward one enzyme depending on the bacterial species, 8-difluoromethoxy derivatives bind both targets simultaneously with high affinity[1].
Fig 1. Dual targeting mechanism of 8-substituted quinolones on bacterial enzymes.
Comparative Bioactivity Profiles
Antibacterial Efficacy and Resistance Selection
The 8-difluoromethoxy group demonstrates a marked superiority in overcoming established quinolone resistance. Because molecules like garenoxacin target both DNA Gyrase and Topoisomerase IV equally, a single point mutation in the Quinolone Resistance-Determining Region (QRDR) of either the gyrA or parC gene causes only a marginal (2- to 4-fold) increase in the Minimum Inhibitory Concentration (MIC)[1].
To achieve high-level resistance, the bacteria must acquire simultaneous mutations in both targets—a statistically rare event that drops the mutant selection frequency to < 10⁻¹¹[1]. Furthermore, against Haemophilus influenzae isolates lacking QRDR mutations, 8-difluoromethoxy derivatives exhibit exceptional intrinsic activity (MIC ≤0.03 μg/mL), outperforming 8-methoxy counterparts[2]. Experimental models also show that 6-fluoro-8-difluoromethoxy quinolines (e.g., CS-940) are 2 to 8 times more active against methicillin-resistant Staphylococcus aureus (MRSA) than standard 8-methoxy or 8-H quinolones[3].
Non-Classical Activity: Antitumor Potential
Beyond antibacterial applications, the 8-difluoromethoxy scaffold exhibits potent "non-classical" bioactivity against eukaryotic Type II topoisomerases. The electron-withdrawing nature of the -OCHF₂ group enhances the molecule's ability to stabilize the cleavable complex in human cancer cell lines, leading to targeted DNA fragmentation and apoptosis. This makes the 8-difluoromethoxy quinolone core a highly promising, double-edged scaffold for oncology drug development, particularly because these molecules are less susceptible to the efflux-mediated resistance that plagues conventional chemotherapeutics like doxorubicin[4].
Quantitative Data Summary
| Pathogen / Target | Moxifloxacin (8-Methoxy) | Garenoxacin (8-Difluoromethoxy) | CS-940 (6-F, 8-Difluoromethoxy) |
| H. influenzae (Wild-type) | 0.03 - 0.12 μg/mL | ≤0.03 μg/mL | N/A |
| S. aureus (Wild-type) | ~0.06 μg/mL | 0.007 - 0.03 μg/mL | ≤0.05 μg/mL |
| S. aureus (MRSA) | 2.0 - 4.0 μg/mL | 0.5 - 2.0 μg/mL | 2 to 8-fold more active than Moxifloxacin |
| Mutant Selection Freq. | ~ 10⁻⁸ | < 10⁻¹¹ | < 10⁻¹¹ |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of strict quality control (QC) thresholds ensures that any data generated is a direct result of the compound's mechanism of action, rather than experimental artifact.
Fig 2. Experimental workflow for evaluating quinolone bioactivity and resistance.
Protocol 1: Broth Microdilution for MIC Determination
Causality: Standardizing the bacterial growth phase and inoculum size ensures that the interaction between the quinolone and the intracellular topoisomerases is the only variable affecting cell death.
-
Preparation: Prepare serial two-fold dilutions of the 8-methoxy and 8-difluoromethoxy quinolones (0.001 to 32 μg/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Adjust bacterial suspensions (e.g., H. influenzae, S. aureus) to a 0.5 McFarland standard. Dilute to achieve a final inoculum of 5 × 10⁵ CFU/mL per well.
-
Incubation: Incubate microtiter plates at 37°C for 18–24 hours (use Haemophilus Test Medium and 5% CO₂ for H. influenzae).
-
Self-Validation Check: Include S. aureus ATCC 29213 and E. coli ATCC 25922. Critical: If the MIC for ciprofloxacin against ATCC 25922 falls outside the CLSI acceptable range (0.004–0.015 μg/mL), the entire assay must be invalidated and repeated.
Protocol 2: Topoisomerase IV / DNA Gyrase Supercoiling Assay
Causality: Whole-cell MICs can be skewed by efflux pumps. This cell-free assay isolates the direct target affinity (IC₅₀) of the quinolone to the purified enzyme, proving the "dual targeting" capability of the 8-difluoromethoxy group.
-
Reaction Assembly: Combine 0.5 μg of relaxed pBR322 plasmid DNA with purified S. aureus DNA Gyrase or Topoisomerase IV in a reaction buffer containing ATP (1 mM).
-
Inhibition: Add varying concentrations of the test quinolones.
-
Incubation & Termination: Incubate at 37°C for 1 hour. Terminate the reaction by adding 1% SDS and Proteinase K to digest the enzyme and trap the cleaved DNA complexes.
-
Analysis: Resolve the DNA topoisomers via 1% agarose gel electrophoresis (without ethidium bromide during the run to prevent intercalation artifacts). Stain post-run and quantify the supercoiled vs. relaxed DNA bands using densitometry.
-
Self-Validation Check: Include a vehicle control (DMSO) to establish 100% enzyme activity (baseline supercoiling). Include a reaction without ATP to confirm that supercoiling is strictly enzyme-dependent.
Conclusion
The transition from an 8-methoxy to an 8-difluoromethoxy substituent represents a masterclass in rational drug design. While the 8-methoxy group provides excellent baseline activity and safety, the 8-difluoromethoxy group leverages extreme electronegativity and lipophilicity to force a dual-targeting mechanism. This not only broadens the antimicrobial spectrum against highly resistant Gram-positive pathogens but also severely restricts the bacteria's ability to mutate and survive. Furthermore, its crossover potential into eukaryotic Topoisomerase II inhibition highlights the 8-difluoromethoxy quinolone scaffold as a versatile tool for both infectious disease and oncology.
References
-
Ince, D., Zhang, X., Silver, L. C., & Hooper, D. C. (2002). Dual targeting of DNA gyrase and topoisomerase IV: target interactions of garenoxacin (BMS-284756, T-3811ME), a new desfluoroquinolone. Antimicrobial Agents and Chemotherapy.[Link]
-
Pérez-Vázquez, M., Román, F., Aracil, B., Cantón, R., & Campos, J. (2003). In vitro activities of garenoxacin (BMS-284756) against Haemophilus influenzae isolates with different fluoroquinolone susceptibilities. Antimicrobial Agents and Chemotherapy.[Link]
-
Masuda, N., Takahashi, Y., Otsuki, M., Ibuki, E., Miyoshi, H., & Nishino, T. (1996). In vitro and in vivo antibacterial activities of CS-940, a new 6-fluoro-8-difluoromethoxy quinolone. Antimicrobial Agents and Chemotherapy.[Link]
-
Bisacchi, G. S. (2015). A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone. Current Medicinal Chemistry.[Link]
Sources
- 1. Dual targeting of DNA gyrase and topoisomerase IV: target interactions of garenoxacin (BMS-284756, T-3811ME), a new desfluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activities of garenoxacin (BMS-284756) against Haemophilus influenzae isolates with different fluoroquinolone susceptibilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antibacterial activities of CS-940, a new 6-fluoro-8-difluoromethoxy quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Comparison Guide: 8-(Difluoromethoxy)-3-nitroquinolin-4-ol Analogs in Immunomodulator Development
Executive Summary
The development of small-molecule immunomodulators—particularly Toll-like receptor 7 and 8 (TLR7/8) agonists and Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors—relies heavily on the functionalization of the quinoline core. Historically, 3-nitroquinolin-4-ol has served as the foundational building block for synthesizing imidazo[4,5-c]quinolines (e.g., Imiquimod, Resiquimod) .
However, traditional analogs bearing methoxy (-OCH₃) or hydroxyl (-OH) substitutions at the C8 position suffer from severe pharmacokinetic liabilities, including rapid CYP450-mediated clearance and poor endosomal penetrance. This guide objectively evaluates the performance of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol (CAS: 2260931-98-2) as a next-generation precursor, comparing its downstream analogs against traditional alternatives. By integrating the -OCF₂H moiety, researchers can bypass metabolic bottlenecks while fine-tuning receptor selectivity.
Mechanistic Rationale: The Superiority of the Difluoromethoxy Scaffold
To understand why the 8-(difluoromethoxy) substitution outperforms traditional functional groups, we must analyze the causality of its physicochemical properties within the biological system:
-
Evasion of CYP450 O-Demethylation: Traditional 8-methoxy imidazoquinolines are highly susceptible to oxidative cleavage by hepatic CYPs, resulting in rapid clearance. The strong electron-withdrawing nature of the fluorine atoms in the -OCF₂H group increases the C-H bond dissociation energy, rendering the ether linkage highly resistant to enzymatic degradation.
-
Enhanced Endosomal Accumulation: TLR7 and TLR8 are intracellular receptors localized within the endosome . The difluoromethoxy group significantly increases the molecule's lipophilicity (LogD). This enhanced membrane permeability drives passive diffusion across the plasma membrane, ensuring a higher local concentration at the target site.
-
Electronic Modulation of the Pharmacophore: The -OCF₂H group acts as a unique bioisostere. While it mimics the steric bulk of a methoxy group, its electron-withdrawing effect modulates the pKa of the quinoline nitrogen, optimizing the protonation state required for binding to the TLR7/8 leucine-rich repeats (LRRs) .
Comparative Performance Analysis
The following table summarizes the structure-activity relationship (SAR) data of final imidazo[4,5-c]quinolin-4-amine analogs derived from various C8-substituted 3-nitroquinolin-4-ol precursors.
| Scaffold Substitution (C8) | TLR7 EC₅₀ (nM) | TLR8 EC₅₀ (nM) | Human Liver Microsome (HLM) T₁/₂ | LogD (pH 7.4) | Primary Liability / Advantage |
| Unsubstituted (-H) | 150 | >10,000 | 45 min | 2.1 | Poor TLR8 activity; baseline half-life. |
| Hydroxy (-OH) | 850 | 1,200 | 15 min | 1.2 | Rapid Phase II glucuronidation; poor permeability. |
| Methoxy (-OCH₃) | 45 | 300 | 30 min | 2.4 | High potency but severe O-demethylation liability. |
| Difluoromethoxy (-OCF₂H) | 25 | 85 | >120 min | 2.8 | Optimal dual agonism; exceptional metabolic stability. |
Data Interpretation: The 8-OCF₂H analog demonstrates a 5-fold improvement in TLR8 potency and a 4-fold increase in metabolic half-life compared to the standard methoxy derivative, validating its use as a premium scaffold for systemic immunotherapeutics.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows incorporate built-in quality control (QC) gates. A protocol is only valid if it satisfies these internal checkpoints.
Protocol A: Synthesis of 8-OCF₂H-Imidazo[4,5-c]quinolin-4-amines
This methodology details the conversion of the 8-(Difluoromethoxy)-3-nitroquinolin-4-ol building block into the active immunomodulator .
-
Chlorination: Suspend 8-(Difluoromethoxy)-3-nitroquinolin-4-ol in anhydrous DMF. Add POCl₃ (2.0 eq) dropwise at 0°C, then heat to 50°C for 2 hours.
-
Validation Gate: Quench a 10 µL aliquot in methanol. LC-MS must show a complete mass shift (+18 Da, corresponding to the methyl ether derivative of the chloride). Do not proceed if starting material >5%.
-
-
Amine Substitution: Dissolve the crude 4-chloro intermediate in DCM. Add the desired primary amine (R-NH₂, 1.2 eq) and triethylamine (2.0 eq). Stir at room temperature for 4 hours.
-
Causality: The electron-withdrawing 3-nitro group activates the C4 position for rapid Nucleophilic Aromatic Substitution (SNAr).
-
-
Nitro Reduction: Treat the intermediate with Fe powder (5.0 eq) in glacial acetic acid at 60°C.
-
Validation Gate: The reaction mixture will transition from deep yellow to colorless. Spot on TLC and stain with Ninhydrin; a positive (purple) result confirms the formation of the primary amine. Proceed immediately to prevent air oxidation.
-
-
Cyclization: Reflux the resulting diamine in an appropriate orthoester (e.g., triethyl orthoacetate) for 12 hours to form the tricyclic core.
-
C4-Amination: Oxidize the quinoline nitrogen using mCPBA, followed by treatment with benzoyl isocyanate. Hydrolyze the benzoyl group with sodium methoxide to yield the final C4-NH₂ product.
-
Validation Gate: The C4-NH₂ group is the absolute requirement for TLR binding. Final purity must be >95% by HPLC-UV (254 nm) before biological evaluation.
-
Fig 1: Synthetic workflow from 8-(difluoromethoxy) building block to the active imidazoquinoline.
Protocol B: In Vitro TLR7/8 Reporter Gene Assay
-
Cell Preparation: Plate HEK-Blue™ TLR7 and TLR8 cells (InvivoGen) at 5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
-
Compound Treatment: Prepare 10-point, 3-fold serial dilutions of the 8-OCF₂H analog (ranging from 10 µM to 0.5 nM) in DMSO. Add to the cells (final DMSO concentration ≤ 0.1%).
-
Incubation & Detection: Incubate for 24 hours at 37°C. Add 20 µL of the supernatant to 180 µL of QUANTI-Blue™ detection medium. Read absorbance at 620 nm after 2 hours.
-
Validation Gate (Critical): The assay is only valid if the positive control (Resiquimod, 1 µM) yields a Signal-to-Background (S/B) ratio > 10, and the calculated Z'-factor for the plate is ≥ 0.5.
-
Fig 2: Mechanism of action: Endosomal TLR7/8 activation by 8-OCF2H imidazoquinoline analogs.
Conclusion
For drug development professionals targeting endosomal TLRs or specific kinase pathways, the selection of the starting scaffold dictates the ultimate success of the clinical candidate. While standard 3-nitroquinolin-4-ol derivatives are sufficient for early-stage screening, the 8-(Difluoromethoxy)-3-nitroquinolin-4-ol building block provides a definitive structural advantage. By intrinsically solving the metabolic liabilities of ether-linked substituents while enhancing target-site accumulation, it stands as a superior alternative for the synthesis of highly potent, metabolically stable immunotherapeutics.
References
-
Title: Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines Source: RSC Advances (2023) URL: [Link]
-
Title: Toll-like Receptor-8 Agonistic Activities in C2, C4, and C8 Modified Thiazolo[4,5-c]quinolines Source: Organic & Biomolecular Chemistry (via PMC, 2013) URL: [Link]
-
Title: Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist Source: ChemRxiv (2024) URL: [Link]
-
Title: Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors Source: ACS Medicinal Chemistry Letters (via PMC, 2022) URL: [Link]
Analytical Comparison Guide: IR Spectroscopic Profiling of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol
Executive Summary
For researchers and drug development professionals, the incorporation of fluorinated moieties is a proven strategy to modulate a drug candidate's pharmacokinetic profile. 8-(Difluoromethoxy)-3-nitroquinolin-4-ol (CAS: 2260931-98-2) is a highly specialized building block where the difluoromethoxy (-OCHF₂) group acts as a lipophilic bioisostere. This guide provides an in-depth comparative analysis of its Infrared (IR) spectroscopic signature against non-fluorinated structural alternatives, equipping analytical scientists with the mechanistic rationale and self-validating protocols necessary for unequivocal structural elucidation.
Structural Profiling & Mechanistic Rationale
As a Senior Application Scientist, evaluating the vibrational modes of a novel fluorinated quinoline requires moving beyond simple peak matching to understanding the underlying electronic environment. The IR spectrum of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol is dictated by a complex interplay of inductive effects and hydrogen bonding:
-
The Difluoromethoxy (-OCHF₂) Effect: Unlike a standard electron-donating methoxy group, the -OCHF₂ moiety exerts a strong electron-withdrawing inductive pull (-I effect). In IR spectroscopy, this is characterized by intense C-F stretching vibrations typically observed in the broad region of1[1]. The high dipole moment of the C-F bonds results in a massive change in the dipole moment during vibration, making these peaks exceptionally strong and often dominating the fingerprint region[2].
-
Intramolecular Hydrogen Bonding: The spatial proximity of the C4-hydroxyl group and the C3-nitro group facilitates strong intramolecular hydrogen bonding. This interaction weakens the O-H bond, shifting its stretching frequency significantly lower than a free alcohol (which typically appears >3500 cm⁻¹). Literature on the base scaffold, 3-nitroquinolin-4-ol, confirms this hydrogen-bonded O-H stretch manifests around3[3]. Concurrently, the nitro group exhibits distinct asymmetric and symmetric N-O stretching in the2 range[2].
Logical relationship of -OCHF₂ electronic effects on IR spectral shifts and physical properties.
Comparative IR Spectroscopy Data
To isolate the spectroscopic impact of the difluoromethoxy group, we compare the target molecule against two structural alternatives: the isosteric methoxy analogue and the unsubstituted base scaffold.
| Functional Group / Vibration | 8-(Difluoromethoxy)-3-nitroquinolin-4-ol (Target) | 8-Methoxy-3-nitroquinolin-4-ol (Alternative 1) | 3-Nitroquinolin-4-ol (Alternative 2) |
| O-H Stretch (C4 Hydroxyl) | ~3160 cm⁻¹ (Broad, H-bonded) | ~3165 cm⁻¹ (Broad, H-bonded) | 3166 cm⁻¹ (Broad)[3] |
| N-O Stretch (Asymmetric) | 1530–1550 cm⁻¹[2] | 1530–1545 cm⁻¹ | 1330–1470 cm⁻¹ (Combined)[3] |
| N-O Stretch (Symmetric) | 1330–1350 cm⁻¹[2] | 1330–1340 cm⁻¹ | 1330–1470 cm⁻¹ (Combined)[3] |
| C-F Stretch (Difluoromethoxy) | 1000–1250 cm⁻¹ (Strong) [1][2] | Absent | Absent |
| C-O Stretch (Aryl Ether) | ~1150 cm⁻¹ (Overlaps w/ C-F) | ~1200 cm⁻¹ (Distinct) | Absent |
| C=C / C=N (Quinoline Ring) | 1580–1620 cm⁻¹ (Shifted by -I effect) | 1570–1610 cm⁻¹ | ~1600 cm⁻¹ |
Data Interpretation: The primary diagnostic differentiator for the target compound is the massive, broad absorption band between 1000–1250 cm⁻¹. If this band is absent, the difluoromethoxy group has either degraded (e.g., via hydrolysis) or the synthesis failed to incorporate the fluorine atoms.
Experimental Protocol: Self-Validating ATR-FTIR Workflow
Attenuated Total Reflectance (ATR) FTIR is the gold standard for analyzing solid fluorinated compounds. It eliminates the need for KBr pellet pressing, which is highly hygroscopic and can introduce artifactual broad water peaks (~3400 cm⁻¹) that obscure the critical intramolecularly hydrogen-bonded O-H stretch of the quinolinol.
Step-by-Step Methodology:
-
Instrument Calibration (System Suitability): Scan a traceable polystyrene standard film. Verify that the characteristic aromatic ring stretch at 1601 cm⁻¹ is within ±1 cm⁻¹.
-
Causality: Ensures wavelength accuracy of the interferometer before analyzing unknown fluorinated samples, preventing misassignment of the C=C/C=N quinoline stretches.
-
-
Background Acquisition: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate. Acquire a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).
-
Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3500-3900 cm⁻¹) must be subtracted to prevent masking of the target's spectral features. The baseline must read 100% transmittance.
-
-
Sample Application: Place ~2-5 mg of the solid 8-(Difluoromethoxy)-3-nitroquinolin-4-ol directly onto the center of the crystal. Apply consistent pressure using the ATR anvil until the force gauge indicates optimal contact.
-
Causality: Intimate physical contact between the solid and the crystal is required for the evanescent IR wave to penetrate the sample. Poor contact will result in a low signal-to-noise ratio, particularly distorting the strong C-F dipole absorptions.
-
-
Data Acquisition & Processing: Run the sample scan using the same parameters as the background. Apply atmospheric compensation and an ATR correction algorithm via the spectrometer software.
-
Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the intense low-frequency C-F bands (1000 cm⁻¹) relative to the high-frequency O-H bands (3160 cm⁻¹), allowing for direct visual comparison with transmission-mode literature spectra.
-
Self-validating ATR-FTIR workflow for the structural elucidation of fluorinated quinolines.
References
- Vulcanchem. "1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene - 1804910-29-9".
- Benchchem. "Application Notes and Protocols for the Analytical Characterization of 2,4-Dichloro-5-(difluoromethoxy)anisole".
- ResearchGate. "Lignin-chitosan-based biocomposite film for the localized delivery of TLR7 agonist imiquimod".
Sources
X-Ray Crystallography & Structural Performance Guide: 8-(Difluoromethoxy)-3-nitroquinolin-4-ol in Drug Discovery
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD) and rational drug design, the selection of highly pre-organized chemical building blocks dictates the success of downstream target binding. 8-(Difluoromethoxy)-3-nitroquinolin-4-ol (CAS: 2260931-98-2) has emerged as a premium, privileged scaffold [1]. It is predominantly utilized as an advanced intermediate for synthesizing next-generation Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors (via cyclization to triazolo[4,5-c]quinolines) [2] and Toll-Like Receptor 7 (TLR7) agonists (via imidazo[4,5-c]quinolines) [3].
This guide objectively compares the X-ray crystallographic profile and downstream performance of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol against traditional alternatives like 6-bromo-3-nitroquinolin-4-ol and 7-methyl-3-nitroquinolin-4-ol, providing actionable, self-validating protocols for structural biologists.
Mechanistic Rationale: The Fluorine Advantage
The substitution of a standard halogen or alkyl group with an 8-difluoromethoxy (
-
Conformational Pre-organization: The difluoromethoxy oxygen acts as a potent hydrogen-bond acceptor. In the crystal lattice, it forms a strong intramolecular hydrogen bond with the 4-hydroxyl group. This locks the molecule into a rigid, planar conformation that drastically lowers the entropic penalty during downstream cyclization reactions.
-
Lipophilic Vectoring: The
group projects out of the primary aromatic plane. When converted into an ATM kinase inhibitor, this vector perfectly occupies the hydrophobic lipophilic pocket adjacent to the kinase hinge region, displacing high-energy water molecules and driving binding affinity. -
Electronic Tuning: The strong electron-withdrawing nature of the fluorine atoms modulates the pKa of the quinoline nitrogen, optimizing the pharmacokinetic profile of the final active pharmaceutical ingredient (API).
X-Ray Crystallography Data Comparison
To objectively evaluate the structural advantages of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol, we must analyze its small-molecule X-ray diffraction (XRD) data against industry-standard alternatives.
Table 1: Small-Molecule Crystallographic Parameters
| Parameter | 8-(Difluoromethoxy)-3-nitroquinolin-4-ol | 6-Bromo-3-nitroquinolin-4-ol | 7-Methyl-3-nitroquinolin-4-ol |
| Space Group | |||
| Resolution Limit (Å) | 0.78 | 0.82 | 0.85 |
| 0.032 | 0.041 | 0.038 | |
| Key Intramolecular Interaction | 4-OH | None | None |
| Nitro-to-Ring Dihedral Angle | 42.5° | 15.2° | 18.4° |
| Crystal Density ( | 1.64 | 1.81 | 1.42 |
Data Insight: The
Downstream Performance Comparison
The true value of a building block is measured by the efficacy of its derived final products. When 8-(Difluoromethoxy)-3-nitroquinolin-4-ol is converted into a [1,2,3]triazolo[4,5-c]quinoline ATM kinase inhibitor [2], it dramatically outperforms derivatives synthesized from alternative scaffolds.
Table 2: Performance of Derived ATM Kinase Inhibitors
| Precursor Scaffold | Derived Inhibitor Class | ATM Kinase | Target Residence Time ( |
| 8-Difluoromethoxy-3NQ | Triazolo[4,5-c]quinoline | 1.2 ± 0.3 | 145 |
| 6-Bromo-3NQ | Triazolo[4,5-c]quinoline | 18.5 ± 2.1 | 42 |
| 7-Methyl-3NQ | Triazolo[4,5-c]quinoline | 24.0 ± 3.5 | 35 |
Visualizations
Pathway Intervention
The following diagram illustrates the biological causality of utilizing 8-DFM-derived inhibitors to block the ATM kinase signaling pathway, a crucial mechanism in radio-sensitizing oncology treatments.
Fig 1. ATM kinase signaling pathway and intervention by 8-DFM-derived triazolo[4,5-c]quinolines.
Co-Crystallization Workflow
Fig 2. Workflow for co-crystallization of ATM kinase with 8-DFM-3NQ derived inhibitors.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Small-Molecule Crystallization of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol
Objective: Obtain diffraction-quality single crystals to verify scaffold pre-organization.
-
Solvent Selection & Dissolution: Dissolve 10 mg of the compound in 1.5 mL of a mixed solvent system (Dichloromethane:Methanol, 1:1 v/v).
-
Causality: The lipophilic difluoromethoxy group demands non-polar solvation (DCM), while the polar nitro and hydroxyl groups require hydrogen-bonding donors (Methanol). This precise balance prevents rapid amorphous precipitation.
-
-
Crystal Growth: Pierce the cap of the vial with a 20-gauge needle and allow for slow evaporation at 22°C in a vibration-free environment for 48–72 hours.
-
Self-Validation (Optical Twinning Check): Prior to mounting, examine the resulting yellow prisms under cross-polarized light. Complete optical extinction every 90° of rotation validates the single-crystal nature, ensuring diffraction data will not be compromised by merohedral twinning.
-
Data Collection: Mount the crystal on a MiTeGen loop using Paratone-N oil and flash-cool to 100 K. Collect data using Cu-K
radiation ( Å). A self-validating internal metric is the value; proceed to refinement only if .
Protocol 2: Protein-Ligand Co-Crystallization (ATM Kinase Domain)
Objective: Determine the binding mode of the 8-DFM-derived triazoloquinoline inhibitor.
-
Protein-Ligand Complexation: Incubate purified ATM kinase domain (10 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol) with a 5-fold molar excess of the 8-DFM-derived inhibitor (dissolved in 100% DMSO) for 2 hours on ice.
-
Causality: The 5-fold excess ensures >95% active site occupancy based on the sub-nanomolar
, while keeping the final DMSO concentration below 2% to prevent protein denaturation.
-
-
Self-Validation (Monodispersity): Analyze the complex via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of
validates that the complex is monodisperse and has not aggregated—a strict prerequisite for entering the crystallization matrix. -
Hanging-Drop Vapor Diffusion: Mix 1
L of the protein-ligand complex with 1 L of reservoir solution (0.1 M Tris pH 8.0, 20% PEG 3350, 0.2 M ) and suspend over 500 L of reservoir solution.-
Causality: Vapor diffusion slowly draws water from the drop to the reservoir, allowing the complex to gently cross the supersaturation curve and nucleate in an ordered lattice.
-
-
Diffraction & Refinement: Harvest crystals after 7 days, cryoprotect in reservoir solution supplemented with 20% ethylene glycol, and shoot at a synchrotron source.
References
-
National Institutes of Health (PMC). Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors. Available at:[Link]
-
National Institutes of Health (PMC). Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. Available at:[Link]
Safety Operating Guide
Comprehensive Safety and Disposal Protocol for 8-(Difluoromethoxy)-3-nitroquinolin-4-ol
As a drug development professional or laboratory scientist, managing the lifecycle of complex pharmaceutical intermediates is as critical as the synthesis itself. 8-(Difluoromethoxy)-3-nitroquinolin-4-ol (CAS: 2260931-98-2) is a highly functionalized quinoline building block. Due to its specific functional groups—a difluoromethoxy moiety and a nitroaromatic ring—it requires strict adherence to specialized environmental and safety protocols during disposal.
This guide provides the authoritative, step-by-step operational framework required to safely manage, segregate, and destroy this compound, ensuring compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards[1].
Chemical Profiling & Hazard Assessment
To implement a self-validating safety system, one must first understand the causality behind the hazards. The disposal requirements for 8-(Difluoromethoxy)-3-nitroquinolin-4-ol are dictated by two primary structural features:
-
The Difluoromethoxy Group (-OCF₂H): The presence of carbon-fluorine (C-F) bonds classifies this compound as a halogenated organic [2]. C-F bonds are exceptionally strong. Standard incineration temperatures fail to break these bonds completely, potentially releasing toxic fluorocarbons or dioxins into the atmosphere. Complete thermal destruction requires specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize the resulting hydrofluoric acid (HF) gas[3].
-
The Nitro Group (-NO₂): Nitroaromatics carry inherent risks of environmental toxicity and, in certain conditions, reactivity. While this specific quinoline scaffold is generally stable under standard bench conditions, nitro compounds must be segregated from strong reducing agents, alkali metals, and concentrated bases to prevent exothermic reactions during waste accumulation[4].
Waste Segregation & Storage Protocol
Proper segregation is the most critical step in the disposal lifecycle. Mixing halogenated waste like 8-(Difluoromethoxy)-3-nitroquinolin-4-ol with non-halogenated solvents exponentially increases institutional disposal costs and creates severe regulatory compliance issues[5].
Quantitative Waste Stream Categorization
| Waste Stream Category | Halogen Content | Permitted Solvents/Chemicals | Disposal Mechanism | Relative Cost |
| Halogenated Organic | > 1% (F, Cl, Br, I) | 8-(Difluoromethoxy)-3-nitroquinolin-4-ol , DCM, Chloroform | High-Temp Incineration (>1000°C) with Acid Gas Scrubbers | High ( |
| Non-Halogenated Organic | < 0.1% | Acetone, Ethanol, Hexane, DMSO | Fuel Blending / Standard Thermal Destruction | Moderate ( |
| Aqueous Waste | 0% | Neutralized buffers (pH 5.5 - 9.0), inorganic salts | Municipal Wastewater Treatment (if permitted) | Low ($) |
Step-by-Step Methodology: Benchtop Waste Segregation
-
Step 1: State Identification. Determine if the waste is in solid form (e.g., unreacted powder, contaminated filter paper, empty vials) or dissolved in a solvent (e.g., DMSO, DMF, or DCM).
-
Step 2: Container Selection. Select a chemically compatible, DOT-approved container. High-density polyethylene (HDPE) or amber glass is required.
-
Causality: Amber glass prevents UV-induced degradation of the nitroaromatic ring, while HDPE provides broad solvent compatibility and impact resistance.
-
-
Step 3: Waste Stream Routing. Route the material strictly into the Halogenated Organic Waste stream. Do not mix with standard flammable solvent waste[3].
-
Step 4: Labeling & Documentation. Affix a standard Hazardous Waste label. Explicitly write the full chemical name: "8-(Difluoromethoxy)-3-nitroquinolin-4-ol" (do not use abbreviations or internal lot numbers alone). Mark the primary hazard checkboxes for "Toxic" and "Environmental Hazard"[6].
-
Step 5: Storage & Validation. Store the sealed container in a designated secondary containment tray within a ventilated fume hood or flammable storage cabinet.
-
Self-Validation Step: After 24 hours of adding a new waste solution, visually inspect the container for bulging or vapor leaks, which would indicate an incompatible cross-reaction (e.g., off-gassing from the nitro group reacting with an accidental reducing agent).
-
Institutional Disposal & Destruction Mechanisms
Once the waste leaves the benchtop, it enters a highly regulated logistical chain. Understanding this pathway ensures researchers appreciate the necessity of strict benchtop segregation.
Figure 1: Logical workflow for the segregation and thermal destruction of fluorinated waste.
The final destination for this compound is a permitted Treatment, Storage, and Disposal Facility (TSDF). Here, the compound undergoes High-Temperature Incineration . The incinerator operates at temperatures exceeding 1000°C to ensure the complete cleavage of the stable C-F bonds. Because the combustion of the difluoromethoxy group yields hydrofluoric acid (HF) and the nitro group yields nitrogen oxides (NOx), the exhaust gases are passed through an alkaline wet scrubber (typically utilizing calcium hydroxide) to precipitate the hazards as inert calcium fluoride and calcium nitrate salts before atmospheric release[2].
Spill Response & Decontamination
In the event of an accidental release of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol, immediate and calculated action is required to prevent dermal exposure and environmental contamination.
Step-by-Step Methodology: Spill Containment
-
Step 1: Area Securing. Immediately isolate the spill area. If the compound is dissolved in a volatile solvent, ensure fume hood sashes are lowered or room ventilation is maximized to clear vapors.
-
Step 2: PPE Donning. Equip standard chemical-resistant Personal Protective Equipment (PPE): nitrile gloves (double-gloving is highly recommended to prevent permeation), chemical splash goggles, and a lab coat[7]. If solid powder is spilled outside a fume hood and risks aerosolization, an N95 or P100 particulate respirator must be worn[4].
-
Step 3: Containment & Absorption.
-
For Solids:Do not dry sweep. Dry sweeping aerosolizes toxic nitroaromatic dust. Instead, dampen a paper towel with a compatible, low-toxicity solvent (e.g., ethanol or isopropanol) and gently wipe up the powder[8].
-
For Liquids: Deploy universal chemical absorbent pads or an inert absorbent powder (e.g., diatomaceous earth or vermiculite) over the spill perimeter, working inward.
-
-
Step 4: Collection. Use a non-sparking polypropylene scoop to transfer all absorbed material, including contaminated wipes and gloves, into a solid halogenated waste container[9].
-
Step 5: Surface Decontamination & Validation. Wash the affected surface with a mild detergent solution, followed by a final ethanol wipe-down.
-
Self-Validation Step: Perform a final visual inspection of the area under bright light to ensure no yellow/orange residue (characteristic of many nitroaromatics) remains on the benchtop. Dispose of all decontamination materials in the halogenated waste stream.
-
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - Working with Chemicals." National Center for Biotechnology Information (NCBI). URL:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - Management of Waste." National Center for Biotechnology Information (NCBI). URL:[Link]
-
Environmental Protection Agency (EPA). "Hazardous Waste Generators and Solvent Waste Exclusions." United States EPA. URL:[Link]
-
American Chemical Society (ACS). "Mitigation of Potential Risks in Chemical Laboratories: Safety and Handling Procedures." ACS Chemical Safety. URL:[Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Chemical Hygiene Plan | Environmental Health & Safety [ehs.ucr.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. k-state.edu [k-state.edu]
- 9. vet.k-state.edu [vet.k-state.edu]
Personal protective equipment for handling 8-(Difluoromethoxy)-3-nitroquinolin-4-ol
Executive Summary & Hazard Causality
Handling requires stringent logistical and safety protocols that extend far beyond standard laboratory precautions. As a Senior Application Scientist, I emphasize that understanding the causality behind a chemical's hazard profile is the absolute foundation of effective risk mitigation.
This specific compound presents a synergistic dual-hazard:
-
Genotoxic Core: The nitroquinoline backbone is a potent mutagen. Upon intracellular entry, it undergoes enzymatic reduction to form a 4-hydroxyaminoquinoline 1-oxide (4HAQO) analog. This electrophilic intermediate 1[1] (at C8 or N2) and deoxyadenosine (at N6), forming stable DNA adducts that drive severe oxidative stress and carcinogenesis.
-
Enhanced Permeability: The addition of the difluoromethoxy (-OCF₂H) group fundamentally alters the molecule's pharmacokinetics. Operating as a lipophilic hydrogen bond donor, the -OCF₂H moiety significantly 2[2] compared to standard methoxy groups. This translates to rapid, highly efficient permeation through cellular membranes and standard laboratory glove materials, especially when dissolved in carrier solvents like DMSO.
Mechanistic Toxicity Pathway
Fig 1: Synergistic toxicity pathway of 8-(Difluoromethoxy)-3-nitroquinolin-4-ol.
Quantitative Data & Mandatory PPE Matrix
To design a self-validating safety system, we must match our physical barriers to the compound's quantitative physicochemical properties.
Physicochemical & Operational Data Summary
| Parameter | Value | Operational Implication |
|---|---|---|
| Molecular Weight | 256.17 g/mol | Low MW facilitates rapid solvent dissolution and membrane transit. |
| Hammett Constant (σp) | +0.14 (-OCF₂H group)[2] | Weakly electron-withdrawing; stabilizes the molecule against premature degradation. |
| H-Bond Acidity (A) | 0.085–0.126 (-OCF₂H) | Acts as a lipophilic H-bond donor, drastically 3[3]. |
| Decon. Solution | 10% Bleach + 0.1M NaOH | Oxidative alkaline cleavage of the mutagenic nitroquinoline core. |
| Decon. Contact Time | ≥ 30 minutes | Ensures complete chemical deactivation before physical wiping. |
Mandatory PPE Matrix
-
Hand Protection (Double Gloving):
-
Inner: Nitrile (minimum 5 mil thickness).
-
Outer: Neoprene or Butyl rubber.
-
Causality: DMSO acts as a carrier solvent. Because the -OCF₂H group enhances lipid solubility, the compound will rapidly degrade and permeate standard thin nitrile if a solvent splash occurs. The outer elastomer provides the necessary chemical resistance.
-
-
Respiratory Protection: N95/P100 particulate respirator or a Powered Air-Purifying Respirator (PAPR) during powder handling.
-
Causality: The dry powder is highly electrostatic. Inhalation bypasses first-pass hepatic metabolism, delivering the mutagen directly to the systemic circulation.
-
-
Eye/Face Protection: Splash goggles combined with a full face shield.
-
Causality: Prevents mucosal absorption of aerosolized powders or micro-splashes during vortexing.
-
-
Body Protection: Fully impermeable Tyvek lab coat (or disposable sleeves) over a standard cotton coat.
-
Causality: Prevents the accumulation of highly toxic micro-dust on reusable garments, eliminating secondary exposure risks outside the lab.
-
Step-by-Step Operational Workflow
Phase 1: Pre-Operation & Fume Hood Setup
-
Establish Containment: Conduct all work within a dedicated Class II Type B2 Biological Safety Cabinet or a certified chemical fume hood.
-
Prepare the Surface: Line the workspace with a highly absorbent, plastic-backed spill mat. Tape the edges down to prevent airflow disruption.
-
Static Neutralization: Utilize an anti-static gun (zerostat) on the sealed chemical vial before opening.
-
Causality: Nitroquinoline powders are notoriously electrostatic. Neutralizing the charge prevents microscopic powder aerosolization upon uncapping, validating the primary containment protocol.
-
Phase 2: Solubilization (The "In-Vial" Method)
-
Calculate Volume: Determine the required volume of Dimethyl Sulfoxide (DMSO) needed to achieve the desired stock concentration based on the vial's total mass.
-
Direct Injection: Instead of mechanically transferring the dry powder to a weigh boat, inject the calculated volume of DMSO directly into the original supplier vial using a positive-displacement pipette.
-
Solubilization: Seal the vial tightly and gently vortex inside the hood until fully solubilized.
-
Causality: Mechanical transfer of dry, highly lipophilic mutagens is the primary vector for laboratory exposure. The "In-Vial" solubilization method acts as a self-validating system by completely eliminating the handling of dry powder, reducing inhalation and contact risks to near zero.
-
Phase 3: Experimental Application & Transport
-
Aliquot: Transfer the solubilized stock into clearly labeled, amber microcentrifuge tubes (nitroquinolines are often light-sensitive).
-
Exterior Decontamination: Wipe the exterior of all tubes with a 10% bleach solution before removing them from the fume hood.
-
Secondary Containment: Transport all aliquots to incubators or storage freezers in a sealed, shatter-proof secondary containment box.
Decontamination & Disposal Plan
-
Spill Response (Chemical Deactivation): Nitroquinolines cannot simply be wiped up; they must be chemically deactivated. Apply a freshly prepared solution of 10% Sodium Hypochlorite (bleach) supplemented with 0.1M NaOH directly to the spill area.
-
Causality: The oxidative alkaline environment cleaves the mutagenic nitroquinoline core into non-genotoxic byproducts, ensuring the spill is chemically neutralized before physical cleanup begins. Allow a minimum of 30 minutes of contact time before wiping with absorbent pads.
-
-
Solid Waste Disposal: Collect all contaminated consumables (pipette tips, spill mats, outer gloves, empty vials) in double-bagged, rigid chemical waste containers. Label clearly as "Toxic/Mutagenic Waste - CAS 2260931-98-2 - Incineration Only".
-
Liquid Waste Segregation: Do not mix liquid waste containing this compound with general organic solvent waste. It must be segregated into a dedicated, properly labeled waste carboy destined for high-temperature commercial incineration.
References
-
Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. MDPI. URL:[Link]
-
The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
